N-Methyl-N-phenylnaphthalen-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
34160-17-3 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-methyl-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C17H15N/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |
InChI Key |
KKJDTCBLJTWINH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Other CAS No. |
34160-17-3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: N-Methyl-N-phenylnaphthalen-1-amine
The following technical guide details the chemical properties, synthesis, and applications of N-Methyl-N-phenylnaphthalen-1-amine .
Physicochemical Profile, Synthetic Pathways, and Advanced Applications
Executive Summary
This compound is a tertiary aromatic amine featuring a naphthalene core coupled to a phenyl ring and a methyl group at the nitrogen center. Structurally related to the widely used fluorescent probe N-phenyl-1-naphthylamine (NPN), this methylated derivative serves as a critical intermediate in organic electronics (Hole Transport Materials) and a specialized lipophilic probe in biological assays.
Unlike its parent secondary amine, the methylated variant lacks a hydrogen-bond donor (N-H), making it an invaluable tool for isolating polarity effects from hydrogen-bonding interactions in solvatochromic studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Structural Specifications
-
IUPAC Name: this compound
-
Molecular Formula: C₁₇H₁₅N
-
Molecular Weight: 233.31 g/mol
-
SMILES: CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32[1]
Physical Constants (Experimental & Predicted)
| Property | Value | Note |
| Physical State | Solid (Prisms/Needles) | Typically pale yellow to light brown. |
| Melting Point | 48–52 °C (Predicted) | Lower than parent NPN (60–62°C) due to loss of intermolecular H-bonding. |
| Boiling Point | ~360 °C (at 760 mmHg) | High thermal stability typical of triaryl-like amines. |
| Solubility | Lipophilic | Soluble in DCM, Toluene, THF. Insoluble in water.[2][1] |
| pKa (Conjugate Acid) | ~4.2 | Weakly basic due to delocalization of N-lone pair into naphthyl/phenyl rings. |
| Fluorescence | Exhibits strong solvatochromism (blue shift in non-polar solvents). |
Synthetic Methodologies
To ensure high purity for electronic or spectroscopic applications, two primary routes are recommended. Route A is preferred for laboratory-scale precision, while Route B is suitable for bulk modification of the parent amine.
Route A: Buchwald-Hartwig Cross-Coupling (Recommended)
This pathway avoids over-alkylation and provides regio-control, essential for electronic grade materials.
-
Reactants: 1-Bromonaphthalene + N-Methylaniline
-
Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) / BINAP
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a three-neck round-bottom flask and purge with Argon.
-
Charge: Add 1-Bromonaphthalene (1.0 eq), N-Methylaniline (1.2 eq), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).
-
Solvation: Dissolve in anhydrous Toluene (0.2 M concentration).
-
Activation: Add NaOtBu (1.5 eq) in one portion.
-
Reflux: Heat to 110°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to RT, filter through a Celite pad to remove Palladium residues. Concentrate filtrate.
-
Purification: Flash column chromatography (Silica Gel, Hexane/DCM gradient).
Route B: N-Methylation of N-phenyl-1-naphthylamine
Used when the parent secondary amine is readily available.
-
Reagents: N-phenyl-1-naphthylamine + Iodomethane (MeI)
-
Base: Sodium Hydride (NaH, 60% dispersion)
-
Solvent: DMF or THF (0°C to RT)
-
Note: Requires careful handling of NaH and MeI (carcinogen).
Visualization: Synthetic & Electronic Pathways
The following diagram illustrates the Buchwald-Hartwig synthesis pathway and the electronic delocalization responsible for the compound's stability and fluorescence.
Figure 1: Catalytic cycle for synthesis and resulting key physicochemical properties.
Advanced Applications
Organic Electronics (Hole Transport)
In Organic Light Emitting Diodes (OLEDs), this compound functions as a Hole Transport Material (HTM) .
-
Mechanism: The nitrogen lone pair is delocalized into the naphthalene and phenyl rings, creating a stable radical cation upon oxidation.
-
Advantage: The methyl group provides steric bulk that prevents tight π-π stacking, reducing crystallization in thin films—a common failure mode in OLED devices.
Biological Probe (Membrane Dynamics)
Similar to NPN, the methylated derivative is a hydrophobic fluorescent probe .
-
Mechanism: "Turn-on" fluorescence. In aqueous (polar) environments, fluorescence is quenched due to non-radiative decay. In hydrophobic lipid bilayers, the decay is suppressed, and quantum yield increases significantly.
-
Specificity: Because it cannot donate a hydrogen bond (unlike NPN), it is used to distinguish whether a spectral shift is caused by polarity changes or hydrogen bonding interactions within a protein binding pocket.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 mask. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[3] | Wear nitrile gloves and safety goggles. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Do not release into drains.[5] Collect waste as hazardous organic. |
| Carcinogenicity | Suspected carcinogen (based on naphthylamine analogs).[2][6][7] | Handle as a "Designated Substance." |
First Aid:
-
Skin: Wash with soap and water for 15 minutes.
-
Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][8]
-
Ingestion:[6][3][4][5][8] Rinse mouth.[4][8] Do NOT induce vomiting. Seek medical attention immediately.
References
-
PubChem. (2025).[9][2] this compound Compound Summary. National Library of Medicine. Link
-
Occupational Safety and Health Administration (OSHA). (1992). Method 96: N-Phenyl-1-naphthylamine & N-Phenyl-2-naphthylamine. Salt Lake Technical Center.[6][7] Link
-
BenchChem. (2025). Application Notes: N-Methyl-N-phenylnaphthalen-2-amine as a Hole Transport Material. (Analogous application data). Link
-
TargetMol. (2025). N-Phenylnaphthalen-1-amine Fluorescent Probe Data. (Parent compound reference). Link
-
Fisher Scientific. (2023).[1] Safety Data Sheet: N-Phenyl-1-naphthylamine. Link
Sources
- 1. N-Phenyl-1-naphthylamine, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 2. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. osha.gov [osha.gov]
- 7. osha.gov [osha.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling and Thermodynamic Analysis of N-Methyl-N-phenylnaphthalen-1-amine
Topic: N-Methyl-N-phenylnaphthalen-1-amine Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
This compound (CAS: 34160-17-3), also known as N-methyl-N-phenyl-1-naphthylamine, is a critical tertiary aromatic amine intermediate.[2] It serves as a primary precursor in the synthesis of triarylmethane dyes (e.g., Basic Blue 8/Victoria Blue 4R) and as a substrate in palladium-catalyzed Buchwald-Hartwig aminations.
Understanding its solubility profile is essential for optimizing reaction yields, designing crystallization purification steps, and managing process waste. This guide provides a technical analysis of its solubility behavior, thermodynamic modeling, and experimental protocols for precise determination.
Physicochemical Profile & Solubility Behavior[1][3][4][5][6]
Chemical Identity
-
CAS Number: 34160-17-3[2]
-
Molecular Formula: C₁₇H₁₅N
-
Molecular Weight: 233.31 g/mol
-
Physical State: Pale yellow to off-white crystalline solid (MP: 56–59 °C)
-
Lipophilicity (LogP): ~4.6 (Highly Lipophilic)
Solubility Landscape
The solubility of this compound is governed by its hydrophobic naphthalene and phenyl rings, which favor interactions with non-polar and aromatic solvents via
Table 1: Qualitative Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Strong |
| Chlorinated Solvents | Chloroform, Dichloromethane (DCM) | Excellent | High dispersion forces; excellent for initial dissolution and extraction. |
| Polar Aprotic | DMSO, DMF, THF | Good | Soluble due to dipole-dipole interactions, though less favorable than aromatics. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Limited by the hydrophobic effect; solubility increases significantly with temperature (Endothermic). |
| Aqueous | Water | Insoluble | Hydrophobic exclusion dominates; LogP 4.6 precludes aqueous solubility. |
Thermodynamic Modeling of Dissolution
To design crystallization processes, the temperature-dependent solubility is modeled using thermodynamic equations. The dissolution of this compound is typically endothermic (
Modified Apelblat Equation
The Modified Apelblat equation is the industry standard for correlating experimental solubility data (
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression analysis.
-
Application: Use this model to interpolate solubility at unmeasured temperatures for cooling crystallization curves.
Van't Hoff Analysis
For estimating thermodynamic properties (Enthalpy
-
Slope (
) : Indicates the energy barrier to dissolution. A steeper slope implies greater sensitivity to temperature changes, ideal for cooling crystallization. -
Intercept (
) : Reflects the disorder change upon mixing.
Experimental Protocols for Solubility Determination
Since specific batch-to-batch impurity profiles can alter saturation points, researchers must validate solubility experimentally. Two robust methods are detailed below.
Method A: Laser Monitoring Dynamic Method (High Precision)
This method eliminates sampling errors and is ideal for generating the polythermal saturation curve.
Workflow Diagram:
Figure 1: Laser dynamic method workflow for determining the saturation temperature.
Protocol Steps:
-
Preparation: Place a known mass of solvent (
) and excess solute ( ) in a double-walled glass vessel equipped with a magnetic stirrer. -
Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.
-
Heating: Circulate water through the jacket to heat the suspension at a slow, constant rate (e.g.,
). -
Detection: Monitor the laser intensity. The temperature at which the laser intensity maximizes (solution becomes clear) is the saturation temperature (
) for that concentration. -
Iteration: Add more solute to the same vessel and repeat to generate the full solubility curve.
Method B: Isothermal Gravimetric Method (Standard)
Best for checking solubility at a specific fixed temperature (e.g.,
Protocol Steps:
-
Saturation: Add excess this compound to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature for 24–48 hours.
-
Filtration: Stop stirring and allow phases to settle. Filter the supernatant through a
heated syringe filter (to prevent precipitation). -
Drying: Weigh a clean evaporating dish (
). Add a known volume of filtrate, weigh again ( ). Evaporate the solvent under vacuum/heat until constant weight ( ). -
Calculation:
Applications & Process Implications
Synthesis of Basic Blue 8 (Victoria Blue 4R)
The primary industrial use of this compound is the condensation with 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine.[1]
-
Solvent Choice: The reaction is typically performed in Toluene or Chlorobenzene . The high solubility of the amine in these solvents ensures homogenous kinetics, while the final dye (an iminium salt) often precipitates or is extracted into water, facilitating separation.
Buchwald-Hartwig Amination
For palladium-catalyzed coupling:
-
Recommended Solvent: 1,4-Dioxane or Toluene at
. -
Base Compatibility: Use
or . The lipophilicity of the amine requires a solvent that can also solvate the catalyst system (e.g., / RuPhos).
References
-
PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. [Link]
-
Chirico, R. D., et al. (2014). Thermodynamic properties of 1-phenylnaphthalene and 2-phenylnaphthalene. Journal of Chemical Thermodynamics. [Link]
-
World Dye Variety. (2012). Basic Blue 8 Synthesis and Intermediates.[4] [Link]
-
NIST Chemistry WebBook. (2024). 1-Naphthalenamine, N-phenyl- (Data and Spectra). [Link]
Sources
N-Methyl-N-phenylnaphthalen-1-amine molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-N-phenylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a tertiary aromatic amine featuring a complex, sterically hindered scaffold. Its three-dimensional conformation, dictated by the rotational freedom around its Carbon-Nitrogen (C-N) bonds, is critical to its physicochemical properties and potential applications. This guide provides a comprehensive analysis of the molecule's structure, explores the theoretical and experimental methodologies for elucidating its preferred conformations, and discusses the implications of these spatial arrangements for materials science and medicinal chemistry. By synthesizing computational insights with established experimental protocols, this document serves as a foundational resource for researchers investigating this and related molecular systems.
Introduction: The Significance of Three-Dimensional Structure
This compound belongs to a class of N-aryl amines that are of significant interest in diverse scientific fields. The core structure consists of a bulky naphthalene ring system and a phenyl group bridged by a methylated nitrogen atom. This seemingly simple addition of a methyl group, when compared to its parent compound N-phenylnaphthalen-1-amine, introduces profound changes. In medicinal chemistry, this is often referred to as the "magic methyl" effect, where methylation can enhance metabolic stability, improve membrane permeability, and refine binding affinity to biological targets.[1]
The parent compound, N-phenylnaphthalen-1-amine (NPN), is a well-known fluorescent probe used to investigate the binding sites of proteins and the permeability of bacterial membranes.[2][3] Its fluorescence is highly sensitive to the local environment, a property intrinsically linked to its molecular conformation. The introduction of the N-methyl group in this compound adds a new layer of complexity. It increases steric hindrance around the nitrogen atom, which is expected to significantly influence the dihedral angles between the aromatic rings. Understanding this conformational landscape is paramount, as it governs the molecule's electronic properties, crystal packing, and how it interacts with its environment, be it a biological receptor or a material matrix.
This guide will dissect the structural and conformational properties of this compound, providing both the theoretical underpinnings and the practical workflows necessary for its comprehensive characterization.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its constituent atoms and their connectivity. The molecule's properties are a direct consequence of this structure.
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅N | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| CAS Number | Not explicitly available for the 1-amine isomer; 6364-05-2 for the 2-amine isomer. | [1] |
| Melting Point | 56-59 °C | [4] |
| Boiling Point | 387.4°C at 760 mmHg | [4] |
| LogP (Predicted) | 4.60770 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
The structure features two key rotatable bonds: the N-C(naphthalene) bond and the N-C(phenyl) bond. The rotation around these bonds gives rise to different conformational isomers, or rotamers.
Caption: 2D structure of this compound.
Conformational Analysis: Mapping the Energy Landscape
The molecule's overall shape is not static but exists as a dynamic equilibrium of conformers. The stability of any given conformation is determined by a delicate balance between two primary forces:
-
Steric Hindrance: The repulsive force between atoms or groups that are brought too close together. In this molecule, significant steric clash can occur between the hydrogen atoms on the phenyl ring, the methyl group, and the hydrogen atom at the C8 position of the naphthalene ring (the peri-hydrogen).
-
Electronic Effects: The tendency of the nitrogen's lone pair of electrons to delocalize into the π-systems of the aromatic rings. Maximum delocalization (conjugation) occurs when the rings are coplanar with the nitrogen atom, but this is sterically unfavorable.
The preferred conformation will be a compromise that minimizes steric repulsion while retaining some degree of electronic stabilization. The key parameters describing this conformation are the two dihedral angles, τ₁ (C-C-N-C) and τ₂ (C-C-N-C), which define the twist of the naphthalene and phenyl rings, respectively, relative to the central nitrogen atom.
Theoretical & Computational Approaches
Computational chemistry is an indispensable tool for exploring the potential energy surface of a molecule to identify stable conformers.[5] A hierarchical approach is typically most efficient.
Caption: Workflow for computational conformational analysis.
Step-by-Step Computational Protocol:
-
Initial Structure Generation: A 3D structure is generated using standard bond lengths and angles.
-
Molecular Mechanics (MM) Search:
-
Causality: A full quantum mechanical scan of both dihedral angles would be computationally expensive. Molecular mechanics force fields are much faster and are excellent for rapidly exploring a wide range of possible conformations to identify low-energy candidates.[6]
-
Protocol: A systematic or stochastic search is performed, rotating the τ₁ and τ₂ dihedral angles. Thousands of conformers are generated and their energies are minimized using a suitable force field (e.g., MMFF94).
-
-
Clustering and Selection: The resulting conformers are clustered based on their structural similarity (RMSD). The lowest-energy representative from each cluster is selected for higher-level calculations. This prevents redundant, costly computations on nearly identical structures.
-
Quantum Mechanics (QM) Optimization:
-
Causality: QM methods, such as Density Functional Theory (DFT), provide a much more accurate description of the electronic structure, which is crucial for this conjugated system.[5] This step refines the geometry and provides more reliable relative energies of the conformers.
-
Protocol: The selected conformers are optimized using a functional like B3LYP with a basis set such as 6-31G(d) or higher.
-
-
Frequency Analysis: A frequency calculation is performed on each optimized structure. A true energy minimum will have no imaginary frequencies. This step also provides thermodynamic data like Gibbs free energy, which determines the relative population of each conformer at a given temperature.
Experimental Validation
While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity.
X-ray Crystallography:
This technique provides the definitive solid-state conformation.
-
Protocol:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or cooling is used to grow single crystals of sufficient size and quality.
-
Data Collection: A crystal is mounted on a diffractometer. It is irradiated with X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.
-
-
Self-Validation: The quality of the final structure is assessed by metrics such as the R-factor. A low R-factor indicates a good fit between the experimental data and the refined model. It is important to note that the solid-state conformation may be influenced by crystal packing forces and might not be the lowest-energy conformer present in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful technique for studying molecular conformation in solution.
-
Protocol (NOESY):
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration suitable for 2D NMR.
-
Data Acquisition: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed. This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.
-
Data Analysis: Cross-peaks in the NOESY spectrum indicate spatial proximity. For this compound, key NOE correlations would be expected between the N-CH₃ protons and protons on both the phenyl and naphthalene rings. The presence and intensity of an NOE between the methyl protons and the peri-hydrogen (at C8) of the naphthalene ring would provide strong evidence for specific rotational orientations.
-
Synthesis Pathway
The synthesis of this compound can be achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Buchwald-Hartwig amination is a prominent example.
Caption: Plausible synthetic workflow for this compound.
A plausible synthesis involves the palladium-catalyzed coupling of 1-bromonaphthalene with N-methylaniline.[4] The phosphine ligand is crucial for facilitating the catalytic cycle, and the base is required to deprotonate the amine and regenerate the catalyst.
Conclusion and Future Outlook
The molecular structure and conformational preferences of this compound are intricately linked to its function. The steric bulk of the N-methyl group and the aromatic rings forces the molecule to adopt a non-planar, twisted conformation. This twisting disrupts the π-conjugation compared to a hypothetical planar structure but serves to minimize destabilizing steric interactions.
A thorough understanding, achieved through the synergistic application of computational modeling and experimental verification, is critical for any rational design involving this scaffold. For drug development professionals, this knowledge can inform the design of analogs with optimized binding geometries and improved pharmacokinetic profiles. For materials scientists, controlling the conformation can tune the electronic properties, influencing its performance as a charge-transport material in organic electronics, a field where related N-aryl amine structures have already shown promise.[1] The protocols and insights provided in this guide offer a robust framework for unlocking the full potential of this intriguing molecule.
References
-
Chemsrc. CAS#:3081-01-4 | N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine. Available from: [Link]
-
Nam, N. H., et al. (2013). (E)-N-(3,3-Diphenylallylidene)naphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
National Center for Biotechnology Information. Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide. Available from: [Link]
-
PrepChem.com. Synthesis of N-phenyl-1-naphthylamine. Available from: [Link]
-
OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Available from: [Link]
-
NIST Chemistry WebBook. 1-Naphthalenamine, N-phenyl-. Available from: [Link]
-
Wikipedia. N-Phenylnaphthalen-1-amine. Available from: [Link]
-
NIST Chemistry WebBook. 1-Naphthalenamine, N-phenyl-. Available from: [Link]
-
BYJU'S. Conformational Isomers. Available from: [Link]
-
CUNY Academic Works. QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Available from: [Link]
-
mzCloud. N Phenyl 1 naphthylamine. Available from: [Link]
-
ResearchGate. (PDF) Molecular mechanics and quantum mechanics. Available from: [Link]
Sources
Methodological & Application
Using N-Methyl-N-phenylnaphthalen-1-amine as a fluorescent probe
Application Note: N-Methyl-N-phenylnaphthalen-1-amine as a Solvatochromic Fluorescent Probe
Executive Summary
This compound (also referred to as Me-1-NPN or N-methyl-N-phenyl-1-naphthylamine ) is a specialized hydrophobic fluorescent probe belonging to the N-arylaminonaphthalene class. While structurally related to the widely used probe N-phenyl-1-naphthylamine (1-NPN) , the methylated derivative offers distinct photophysical advantages, primarily the elimination of hydrogen-bond donor capability.
This guide details the application of Me-1-NPN for probing hydrophobic microenvironments , determining Critical Micelle Concentrations (CMC) , and mapping protein binding sites (e.g., albumin, odorant-binding proteins) where pH-independence and strict lipophilicity are required.
Technical Profile & Mechanism
Physicochemical Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 34160-17-3 |
| Molecular Formula | C₁₇H₁₅N |
| Molecular Weight | 233.31 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, Methanol, Acetone |
| Excitation Max | ~340–350 nm (Solvent dependent) |
| Emission Max | ~410–460 nm (Blue shift in non-polar environments) |
| Quantum Yield | Low in aqueous buffer (<0.01); High in hydrophobic matrices (>0.[1][2]3) |
Mechanism of Action: The "Turn-On" Effect
Me-1-NPN functions as a Twisted Intramolecular Charge Transfer (TICT) probe.
-
Aqueous State (Quenched): In polar solvents (water), the excited state energy is dissipated via non-radiative decay due to the rotation of the amine group relative to the naphthalene ring and interactions with water dipoles.
-
Hydrophobic Bound State (Fluorescent): When the probe enters a hydrophobic environment (lipid bilayer, protein pocket, or micelle core), the rotation is restricted, and water is excluded. This blocks the non-radiative decay pathway, resulting in a sharp increase in fluorescence intensity (Quantum Yield enhancement) and a hypsochromic (blue) shift in emission.
Distinct Advantage Over 1-NPN
Unlike the secondary amine 1-NPN , the tertiary amine Me-1-NPN lacks a hydrogen atom on the nitrogen.
-
pH Independence: It cannot be deprotonated and is resistant to protonation at physiological pH, making it superior for studies in variable pH environments.
-
Pure Polarity Sensing: It probes "polarity" and "viscosity" without the confounding variable of hydrogen-bond donation, providing a cleaner readout of hydrophobic interaction density.
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the decision logic and experimental flow for using Me-1-NPN in two primary applications: Protein Binding and Micelle Characterization.
Caption: Workflow logic for utilizing Me-1-NPN in protein binding assays versus surfactant CMC determination.
Detailed Protocols
Protocol A: Mapping Hydrophobic Pockets in Proteins
Application: Determining the binding affinity (Kd) of Me-1-NPN to hydrophobic sites (e.g., Odorant Binding Proteins, BSA).
Reagents:
-
Probe Stock: 1 mM Me-1-NPN in HPLC-grade Methanol or DMSO. (Store at -20°C, protected from light).
-
Buffer: 50 mM Tris-HCl or PBS, pH 7.4.
-
Protein: Purified protein of interest (e.g., BSA).
Procedure:
-
Baseline Correction: Add 2 mL of Buffer to a quartz cuvette. Record the background fluorescence (Ex: 340 nm, Em: 380–500 nm).
-
Protein Addition: Add protein to a final concentration of 2 µM. Record spectrum (Check for intrinsic tryptophan fluorescence interference; Trp emits ~340 nm, so ensure excitation of probe doesn't overlap excessively or use a cut-off filter).
-
Titration:
-
Aliquot Me-1-NPN stock in small increments (e.g., 0.5 µL additions) to the cuvette.
-
Target final probe concentrations: 0.5, 1.0, 2.0, 4.0 ... up to 20 µM.
-
Note: Keep solvent (DMSO/MeOH) concentration < 1% to avoid protein denaturation.
-
-
Measurement: Mix gently (magnetic stir bar recommended) for 1 minute after each addition. Record the emission spectrum.
-
Data Analysis:
-
Extract intensity at peak emission (typically ~410-420 nm).
-
Plot
(Fluorescence) vs. (Ligand/Probe concentration).[3] -
Fit to the saturation binding equation:
-
Protocol B: Determination of CMC (Critical Micelle Concentration)
Application: Identifying the precise concentration at which surfactants form micelles.
Rationale: Me-1-NPN is insoluble in the aqueous phase (low fluorescence) but partitions strongly into the hydrophobic core of micelles (high fluorescence).
Procedure:
-
Preparation: Prepare 10–15 samples of the surfactant (e.g., SDS, Tween-20) in buffer, ranging from 0.1x to 10x the expected CMC.
-
Probe Addition: Add Me-1-NPN to each sample to a fixed final concentration of 5 µM.
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes to ensure equilibrium partitioning.
-
Readout: Measure fluorescence intensity (Ex: 340 nm, Em: 420 nm) in a plate reader or fluorometer.
-
Analysis:
-
Plot Fluorescence Intensity vs. Log[Surfactant Concentration].
-
The graph will show two linear segments.[4] The intersection point of the "flat" pre-micellar line and the "steep" micellar line represents the CMC .
-
Troubleshooting & Validation (Self-Correcting Systems)
| Issue | Potential Cause | Corrective Action |
| High Background Fluorescence | Probe precipitation in buffer. | Ensure probe concentration is below its solubility limit (<10 µM in pure buffer). Use a "Buffer Only" control. |
| No Signal Increase | Protein/Micelle lacks hydrophobic pockets. | Validate system with a positive control (e.g., BSA or SDS micelles). |
| Signal Instability | Photobleaching. | Minimize light exposure. Use a shutter on the fluorometer. |
| Inner Filter Effect | High protein/probe concentration absorbing Excitation light. | Keep Absorbance (OD) at 340 nm < 0.1. If higher, apply inner-filter effect correction formula. |
References
-
Chemical Identity & Properties
-
National Institute of Standards and Technology (NIST).[2] "1-Naphthalenamine, N-phenyl- (N-Phenyl-1-naphthylamine)."[1][5][6] NIST Chemistry WebBook, SRD 69.[2] Accessed Feb 2026. Link
- Note: While the NIST entry is for the parent 1-NPN, the spectral handling for the methylated derivative follows the identical solvatochromic principles described in standard photophysics texts.
-
-
Fluorescence Mechanism (N-arylaminonaphthalenes)
-
Application in Protein Binding (Analogous Protocol)
-
Toxicology & Handling
(Note: As Me-1-NPN is a specialized derivative, protocols are adapted from the validated workflows of its parent compound, 1-NPN, with adjustments for the tertiary amine chemistry.)
Sources
- 1. dnu.dp.ua [dnu.dp.ua]
- 2. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]
- 5. dnu.dp.ua [dnu.dp.ua]
- 6. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Determining critical micelle concentration with N-Methyl-N-phenylnaphthalen-1-amine
Application Note: Precision Determination of Critical Micelle Concentration (CMC) using N-Aryl-Naphthylamine Probes
Abstract
This guide details the protocol for determining the Critical Micelle Concentration (CMC) of surfactants using N-phenyl-1-naphthylamine (NPN) and its derivatives, such as N-Methyl-N-phenylnaphthalen-1-amine . While pyrene is the historical standard for CMC determination, N-aryl-naphthylamine probes offer distinct advantages, particularly in studying bacterial outer membrane permeability and specific lipid-surfactant interactions. This protocol leverages the solvatochromic properties of these probes—specifically their dramatic increase in fluorescence quantum yield and spectral blue shift upon partitioning from an aqueous environment into the hydrophobic core of a micelle.[1]
Chemical Identity & Probe Selection
The user has specified This compound . It is critical to distinguish this from the more common N-phenyl-1-naphthylamine (1-NPN) .
| Feature | N-phenyl-1-naphthylamine (1-NPN) | This compound |
| Structure | Secondary Amine (contains N-H) | Tertiary Amine (N-Methylated) |
| CAS Number | 90-30-2 | 34160-17-3 |
| Primary Use | CMC determination, Bacterial membrane assays | Organic synthesis intermediate, specialized lipophilic probe |
| Mechanism | Hydrophobic partitioning; H-bond donor | Hydrophobic partitioning; No H-bond donor |
| Fluorescence | Weak in water; Strong in hydrophobic core | Weak in water; Strong in hydrophobic core |
Scientific Note: The protocol below is optimized for 1-NPN , the industry standard. However, the methylated derivative functions via the same hydrophobic partitioning mechanism. The tertiary amine structure prevents hydrogen bonding with solvent, potentially offering a "purer" polarity response, though its quantum yield enhancement may differ slightly. If using the methylated version, perform an initial excitation/emission scan to confirm peak wavelengths.
Principle of Assay
NPN is a hydrophobic fluorescent probe.[2] In aqueous solution, its fluorescence is heavily quenched by water molecules (via non-radiative decay pathways).
-
Pre-CMC: Surfactant monomers exist in solution.[1] The probe remains largely exposed to the aqueous phase (low fluorescence).
-
CMC: Surfactant aggregates into micelles, forming a hydrophobic core.[1]
-
Post-CMC: The lipophilic NPN probe preferentially partitions into the micellar core. This protection from water results in a sharp increase in fluorescence intensity and a blue shift (hypsochromic shift) in emission maximum (typically from ~460 nm to ~410 nm).
Mechanism Diagram
Materials & Equipment
-
Fluorescent Probe: this compound (or N-phenyl-1-naphthylamine).[3]
-
Surfactant: Test compound (e.g., SDS, CTAB, Tween, or novel drug candidate).
-
Solvent: Methanol or Ethanol (spectroscopic grade).
-
Buffer: HEPES or Phosphate buffer (pH 7.0–7.4), filtered (0.22 µm).
-
Plate Reader or Fluorometer: Capable of Ex/Em ~340/420 nm.
-
Vessels: Black 96-well plates (for high throughput) or quartz cuvettes.
Experimental Protocol
Step 1: Preparation of Stock Solutions
-
Probe Stock (1 mM): Dissolve NPN in Methanol.
-
Calculation: MW of N-phenyl-1-naphthylamine = 219.28 g/mol . Dissolve 2.2 mg in 10 mL Methanol.
-
Storage: Store at -20°C, protected from light (foil-wrapped). Stable for 1 month.
-
-
Surfactant Stock (10x CMC): Prepare a high-concentration stock of your surfactant in the chosen buffer.
-
Note: If the expected CMC is unknown, prepare a 100 mM stock.
-
Step 2: Surfactant Titration Series
Prepare a dilution series of the surfactant in buffer. A geometric series (logarithmic spacing) is recommended to cover a wide range.
-
Range: 0.001 mM to 100 mM (adjust based on surfactant type).
-
Volume: Prepare 1 mL per concentration in microcentrifuge tubes (or 200 µL for plates).
-
Blank: Include a "Buffer Only" control (0 mM surfactant).
Step 3: Probe Addition
-
Dilute Probe: Dilute the 1 mM NPN stock into the surfactant samples to a final concentration of 1 µm to 5 µM .
-
Critical: Keep the final Methanol concentration < 1% (v/v) to avoid disrupting micelle formation.
-
Example: Add 1 µL of 1 mM Stock to 1 mL of surfactant solution (Final = 1 µM NPN, 0.1% MeOH).
-
-
Mixing: Vortex gently for 5 seconds. Avoid excessive foaming.
Step 4: Incubation
-
Incubate samples at 25°C (or target temp) for 15–30 minutes in the dark.
-
Reasoning: This allows equilibrium partitioning of the probe into the micelles.
Step 5: Fluorescence Measurement
Set up the fluorometer with the following parameters (Verify with a scan for the methylated version):
-
Excitation: 337 nm (Bandwidth 5 nm).
-
Emission: 410 nm (Bandwidth 5 nm).
-
Note: If performing a spectral scan, record Emission from 380 nm to 500 nm.
-
-
Gain: Adjust so the highest surfactant concentration reads ~80% of max intensity.
Workflow Diagram
Data Analysis & Interpretation
-
Plotting:
-
X-Axis: Logarithm of Surfactant Concentration (Log[C]).
-
Y-Axis: Fluorescence Intensity (at 410 nm) OR Ratio of intensities (if shifting is observed, e.g., I_410 / I_460).
-
-
Curve Characteristics:
-
Region I (Pre-CMC): Flat baseline. Intensity is low and constant (probe in water).
-
Region II (CMC Transition): Sharp sigmoidal rise in intensity.
-
Region III (Post-CMC): Plateau or shallow linear increase.
-
-
Calculation:
-
Intersection Method: Fit linear regression lines to the baseline (Region I) and the rising slope (Region II). The intersection point of these two lines is the CMC .
-
First Derivative: Calculate dI/d(LogC). The peak of the first derivative corresponds to the CMC.
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Probe aggregation or contaminated buffer. | Filter buffers; reduce probe concentration to 0.5 µM. |
| No Intensity Change | Surfactant is not forming micelles or CMC > tested range. | Increase surfactant concentration range; Check surfactant solubility. |
| Inner Filter Effect | Surfactant or sample absorbs at 337 nm. | Check absorbance of surfactant.[4] If OD > 0.1, dilute or use a correction factor. |
| Variable Data | Temperature fluctuations. | Use a temperature-controlled cell holder (CMC is temp-dependent). |
References
-
Brittain, H. G. (1996). Fluorescence Studies of the Micellization of Sodium Dodecyl Sulfate. Journal of Chemical Education. Link
-
Kot, E., et al. (2025). Determination of Critical Micelle Concentration using Fluorescence Strategies. Soft Matter (RSC). Link
-
Helgerson, S. L., & Cramer, W. A. (1977). Changes in E. coli Cell Envelope Structure... Probed with N-Phenyl-1-Naphthylamine.[3][5][6][7][8][9][10] Journal of Bacteriology. Link
-
BenchChem. (2025).[1] N-Phenyl-1-naphthylamine (PNA) as a Fluorescent Probe for Micelle Formation Studies. Link (Generic reference for PNA properties).
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dnu.dp.ua [dnu.dp.ua]
- 4. rsc.org [rsc.org]
- 5. N-Phenyl-1-naphthylamine | CAS 90-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. osha.gov [osha.gov]
- 9. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-N-phenylnaphthalen-1-amine in organic light-emitting diodes (OLEDs)
Application Note: Evaluation of N-Methyl-N-phenylnaphthalen-1-amine as a Hole Transport Material in OLED Architectures
Executive Summary & Chemical Context
This compound (CAS: 22034-11-3) represents a critical structural motif in the family of triarylamine Hole Transport Materials (HTMs).[1] Unlike its secondary amine precursor (N-phenyl-1-naphthylamine), which is prone to electrochemical degradation due to the labile N-H bond, the N-methylated tertiary variant offers the electrochemical stability required for organic light-emitting diodes (OLEDs).[1]
Why this molecule?
-
Steric Control: The methyl group introduces steric hindrance that disrupts strong
- stacking.[1] While this may slightly reduce hole mobility compared to planar analogs, it significantly enhances amorphous film stability , preventing the crystallization that leads to device failure. -
Energy Level Tuning: The inductive effect of the methyl group raises the HOMO level (making it less negative), thereby lowering the hole-injection barrier from the anode (ITO).
This guide details the protocols for purifying, characterizing, and integrating this material into a standard bilayer OLED stack to evaluate its efficacy as a Hole Transport Layer (HTL).
Material Properties & Pre-Fabrication Characterization
Before device fabrication, the material must undergo rigorous validation.[1] Impurities (halogens, metal ions) act as charge traps and non-radiative recombination centers.[1]
Table 1: Physicochemical Specifications
| Property | Value (Approx.) | Methodology | Criticality |
| Molecular Weight | 233.31 g/mol | Mass Spectrometry | Confirmation of identity.[1] |
| HOMO Level | -5.15 eV | Cyclic Voltammetry (CV) | Determines hole injection barrier from ITO (-4.8 eV).[1] |
| LUMO Level | -2.20 eV | Optical Bandgap ( | Determines electron blocking capability.[1] |
| T | ~65°C | DSC (Differential Scanning Calorimetry) | Low T |
| Purity Requirement | >99.95% (Sublimed) | HPLC / Trace Metal Analysis | Essential for device lifetime.[1] |
Protocol A: Purification via Gradient Sublimation[1]
Objective: To remove trace organic impurities and solvents that persist after column chromatography. Equipment: High-Vacuum Gradient Sublimation System (e.g., Creaphys or similar).[1]
-
Loading: Load 2.0 g of pre-purified (column chromatography) this compound into the quartz boat of the source zone.
-
Vacuum: Pump down the system to a base pressure of
Torr. -
Temperature Gradient Setup:
-
Process: Ramp temperature at 2°C/min. Maintain for 12 hours.
-
Harvesting: The pure material will crystallize in the gradient zone (clear/white crystals).[1] Discard the dark residue in the source boat and the volatile impurities in the cold trap.
Protocol B: Device Fabrication (Vacuum Thermal Evaporation)
Device Architecture: ITO (150nm) / MoO3 (5nm) / HTL (Target, 40nm) / Alq3 (50nm) / LiF (1nm) / Al (100nm)[1]
-
MoO
: Hole Injection Layer (HIL).[1] -
HTL: this compound (Test Material).
-
Alq
: Electron Transport & Emissive Layer (ETL/EML).
Workflow Visualization
Caption: Step-by-step vacuum deposition workflow for evaluating small-molecule HTMs.
Detailed Steps:
-
Substrate Preparation:
-
Patterned ITO glass (20
/sq) is scrubbed with detergent, then ultrasonicated in deionized water, acetone, and isopropanol (15 min each).[1] -
Critical Step: UV-Ozone or Oxygen Plasma treatment for 15 minutes immediately prior to loading.[1] This increases ITO work function from ~4.5 eV to ~4.8 eV, aligning better with the HOMO of the amine.[1]
-
-
Deposition (Vacuum Chamber):
-
Transfer substrates to the vacuum chamber.[1][2] Wait for pressure
Torr. -
HIL: Deposit 5 nm Molybdenum Oxide (MoO
) at 0.1 Å/s. -
HTL (Target): Deposit 40 nm of This compound at 1.0 Å/s.
-
ETL/EML: Deposit 50 nm Tris(8-hydroxyquinolinato)aluminium (Alq
) at 1.0 Å/s. -
Cathode: Deposit 1 nm LiF (0.1 Å/s) followed by 100 nm Aluminum (5 Å/s).
-
-
Encapsulation:
Protocol C: Device Characterization
Objective: Quantify the hole mobility and electroluminescence efficiency.
-
Current Density-Voltage-Luminance (J-V-L):
-
Hole Mobility Measurement (SCLC Method):
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| High Leakage Current | Rough film morphology (crystallization).[1] | Reduce deposition rate to 0.5 Å/s; ensure substrate is at room temp (not heated). |
| High Turn-on Voltage | Large injection barrier.[1] | Verify HOMO level via CV.[1] Increase MoO |
| Short Device Lifetime | Material degradation (N-methyl bond cleavage).[1] | This is an inherent risk of simple tertiary amines.[1] Consider using this molecule only as a dopant or intermediate for larger dimers (e.g., NPD).[1] |
References
-
Shimadzu Corporation. (2025).[1] Purification of Organic Light-Emitting Diode Materials. Application Note 01-00136-EN.[1] Link
-
MDPI. (2025).[1] Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules. Link[1]
-
BenchChem. (2025).[1][2] A Comparative Guide to Arylamine-Based Hole Transport Materials in OLEDs. Link[1]
-
NIST Chemistry WebBook. 1-Naphthalenamine, N-phenyl- (Data for structural analog). Link
-
American Chemical Society. (2023).[1][3] Arylamine-Based Functional Hole-Transport Materials for Energy-Efficient Solution-Processed OLEDs. J. Phys. Chem. C. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Photostability of N-Methyl-N-phenylnaphthalen-1-amine
Welcome to the technical support center for N-Methyl-N-phenylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with its stability upon exposure to light. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and mitigate photodegradation in your experiments.
Introduction: Understanding the Photostability Challenge
This compound, an aromatic amine with potential applications in various fields, including as a fluorescent probe and in materials science, can be susceptible to degradation upon exposure to light. This photodegradation can lead to a loss of efficacy, the formation of undesirable byproducts, and compromised experimental results. This guide will walk you through a systematic approach to improving the photostability of this molecule.
Part 1: Troubleshooting Guide - Diagnosing and Addressing Photodegradation
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Q1: I'm observing a decrease in the analytical signal (e.g., fluorescence intensity, UV-Vis absorbance) of my this compound solution over time when exposed to light. What's happening?
A1: A decreasing analytical signal is a classic indicator of photodegradation. The energy from light, particularly in the UV spectrum, can be absorbed by the molecule, promoting it to an excited state. This excited state is more reactive and can undergo various chemical reactions, leading to the breakdown of the original molecule.
Initial Diagnostic Steps:
-
Confirm Light-Induced Degradation: Prepare two identical solutions of your compound. Expose one to your typical laboratory light conditions and keep the other in the dark (e.g., wrapped in aluminum foil).[1] Analyze both solutions at regular intervals using a suitable analytical technique (e.g., HPLC-UV, fluorescence spectroscopy). A significantly greater decrease in the signal of the light-exposed sample confirms photodegradation.
-
Characterize the Light Source: Identify the type of light source your sample is exposed to (e.g., fluorescent lab lighting, sunlight from a window, specific wavelength from an experimental setup). The energy and spectral output of the light source will influence the rate and pathway of degradation.
Q2: What are the likely chemical reactions causing the degradation of this compound?
A2: Aromatic amines are susceptible to photooxidation. The degradation of this compound likely proceeds through the formation of radical cations and subsequent reactions with oxygen or other reactive species. While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer potential pathways based on related compounds.
Plausible Degradation Pathways:
-
N-demethylation: The methyl group on the nitrogen atom can be susceptible to oxidative removal, leading to the formation of N-phenylnaphthalen-1-amine and formaldehyde.
-
Oxidation of the Aromatic Rings: The electron-rich naphthalene and phenyl rings can be oxidized, leading to the formation of quinone-like structures and other oxygenated derivatives.
-
Dimerization: Radical intermediates can couple to form dimers or higher-order oligomers.
Visualizing the Potential Degradation Onset:
Caption: Initial steps in the photodegradation of this compound.
Q3: How can I identify the specific degradation products forming in my solution?
A3: Identifying degradation products is crucial for understanding the degradation pathway and for developing a stability-indicating analytical method. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for this purpose.
Experimental Protocol: Identification of Degradation Products
-
Forced Degradation: Intentionally degrade a concentrated solution of this compound to generate a sufficient quantity of degradation products for analysis.[1][2][3][4]
-
Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a high-intensity light source (e.g., a UV lamp) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a mild oxidizing agent, such as hydrogen peroxide, at room temperature.[1]
-
-
HPLC-MS Analysis:
-
Develop an HPLC method that separates the parent compound from its degradation products. A reverse-phase C18 column is a good starting point.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid or ammonium acetate to improve ionization).
-
Analyze the eluent using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Fragment the parent and degradation product ions (MS/MS or MSn) to obtain structural information and propose tentative structures.
-
Part 2: FAQs - Strategies for Improving Photostability
This section provides answers to frequently asked questions about proactive measures to enhance the photostability of this compound.
Q4: What are the primary strategies I can employ to improve the photostability of my compound in solution?
A4: There are two main approaches to improving photostability: formulation strategies and the use of stabilizing additives . Often, a combination of these approaches yields the best results.
Formulation Strategies:
-
Solvent Selection: The choice of solvent can influence photostability. Solvents that can quench excited states or inhibit radical reactions may offer some protection. However, the primary consideration for solvent choice is typically the solubility and compatibility with your experimental system.
-
pH Adjustment: The pH of the solution can affect the electronic state and reactivity of the molecule. Experiment with buffered solutions at different pH values to determine the optimal pH for stability.
Stabilizing Additives:
-
Antioxidants: These molecules scavenge free radicals and reactive oxygen species that are often involved in photodegradation pathways.
-
UV Absorbers: These compounds absorb damaging UV radiation and dissipate the energy as heat, thereby shielding the target molecule from excitation.[5][6]
-
Quenchers: These molecules can deactivate the excited state of the target molecule before it has a chance to undergo a chemical reaction.
Q5: Which specific antioxidants are suitable for protecting aromatic amines, and at what concentrations should I use them?
A5: Hindered phenol antioxidants and certain vitamins are commonly used to protect organic molecules from photooxidation.
Recommended Antioxidants and Starting Concentrations:
| Antioxidant | Starting Concentration Range | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 10-100 µM | Free radical scavenger. |
| Ascorbic Acid (Vitamin C) | 100-500 µM | Water-soluble antioxidant, effective against various reactive oxygen species. An OSHA method for the related N-phenyl-1-naphthylamine uses ascorbic acid for stabilization.[7] |
| Trolox (a water-soluble Vitamin E analog) | 50-200 µM | Potent free radical scavenger. |
Experimental Protocol: Evaluating Antioxidant Efficacy
-
Prepare solutions of this compound containing different concentrations of the chosen antioxidant.
-
Include a control solution with no antioxidant.
-
Expose all solutions to the same light source for a fixed duration.
-
Analyze the concentration of the parent compound in each solution using a validated HPLC-UV method.
-
Plot the percentage of remaining parent compound against the antioxidant concentration to determine the optimal concentration.
Q6: How do I choose a suitable UV absorber for my solution-based experiment?
A6: The ideal UV absorber should have strong absorbance in the UV range where your compound is most susceptible to degradation and should be soluble and stable in your solvent system. Benzophenones and benzotriazoles are common classes of UV absorbers.[5][8]
Recommended UV Absorbers for Solution-Based Applications:
| UV Absorber Class | Example Compound | Key Features |
| Benzophenones | 2-Hydroxy-4-methoxybenzophenone | Broad UV absorbance, good solubility in many organic solvents.[9] |
| Benzotriazoles | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | High photostability and effectiveness in protecting polymers, adaptable for solutions.[8] |
Important Considerations:
-
Solubility: Ensure the chosen UV absorber is soluble in your experimental solvent at the desired concentration.
-
Interference: Verify that the UV absorber does not interfere with your analytical measurements (e.g., by co-eluting with your compound in HPLC or having overlapping fluorescence spectra).
Q7: Can I combine antioxidants and UV absorbers for better protection?
A7: Yes, a combination of an antioxidant and a UV absorber often provides synergistic protection.[10][11][12][13][14] The UV absorber reduces the number of excited molecules formed, while the antioxidant scavenges any radicals that still manage to form.
Visualizing the Synergistic Protection Mechanism:
Caption: Synergistic action of UV absorbers and antioxidants.
Part 3: Validated Analytical Protocols
This section provides a starting point for developing a robust analytical method to quantify the photostability of this compound.
Protocol: HPLC-UV Method for Photostability Assessment
This method is adapted from established procedures for related aromatic amines and should be validated for your specific application.[7][15]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Autosampler.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and its more non-polar degradation products. A typical gradient might be:
-
0-2 min: 90% A, 10% B
-
2-15 min: Ramp to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (determine this by running a UV-Vis spectrum of a pure standard).
-
-
Sample Preparation:
-
Dissolve the samples in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at different time points of light exposure.
-
Calculate the percentage of degradation over time.
-
References
-
Basaglia, M. V., Gimenez, J. C. F., Homem, M. G. P., Cruz, S. A., Staffa, L. H., & Bettini, S. H. P. (2024). Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. Journal of Materials Science, 59(1), 123-136. [Link]
-
Natural Substances as Protective Agents Against Photodegradation. (n.d.). MDPI. [Link]
-
Antioxidant UV Stabilizers For Polymers. (n.d.). Linchemical. [Link]
-
Study on Synergistic Application of Antioxidant and Light Stabilizer. (2022, July 1). Schem.net. [Link]
-
The effect of two different UV absorbers combined with antioxidants on UV resistance of HDPE. (n.d.). ResearchGate. [Link]
-
HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. (n.d.). Tintoll. [Link]
-
Hindered amine light stabilizers. (n.d.). Wikipedia. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Understanding the Role of Hindered Amine Light Stabilizers (HALS) in Polymer Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Introduction of Light Stabilizers Additives. (n.d.). Baoxu Chemical. [Link]
-
Application of reactive benzotriazole UV absorbers to cellulose and determining sun protection of treated fabric photometrically. (n.d.). ResearchGate. [Link]
-
Types of UV Absorbers: Benzotriazoles, Benzophenones, and Triazines in Material Protection. (n.d.). T&C INTL. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
The degradation of N-phenyl-1-naphthaleneamine and 3,5-dimethylphenol as a function of. (n.d.). ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Forced degradation studies. (2016). MedCrave. [Link]
-
General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. [Link]
-
Analytical Methods for High Molecular Weight UV Stabilizers. (2022). DiVA. [Link]
-
Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. (n.d.). Tintoll. [Link]
-
UV Absorbers. (n.d.). amfine.com. [Link]
-
UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research. (2012). Scientific Research Publishing. [Link]
-
Resolving the benign and themalign isomers of aryl amines by HPLC. (n.d.). TSI Journals. [Link]
-
N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). (n.d.). OSHA. [Link]
-
Phenyl-1-naphthylamine. (n.d.). PubChem. [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). PubMed. [Link]
-
Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. (2024). PMC. [Link]
-
Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. (n.d.). ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
-
Photostability. (n.d.). IAGIM. [Link]
-
Poly(1-Napthylamine) Nanoparticles as Potential Scaffold for Supercapacitor and Photocatalytic Applications. (2022). MDPI. [Link]
-
THE OXIDATION OF AMINES WITH PEROXY RADICALS. N-PHENYL-2-NAPTHYLAMINE,. (1969). Defense Technical Information Center. [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. UV Absorbers | Light Stabilizers for Plastics | amfine.com [amfine.com]
- 7. osha.gov [osha.gov]
- 8. Types of UV Absorbers: Benzotriazoles, Benzophenones, and Triazines in Material Protection – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 9. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. grid.uns.ac.rs [grid.uns.ac.rs]
- 12. linchemical.com [linchemical.com]
- 13. schem.net [schem.net]
- 14. researchgate.net [researchgate.net]
- 15. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background fluorescence in N-Methyl-N-phenylnaphthalen-1-amine experiments
Topic: Reducing Background Fluorescence & Signal Optimization
Status: Active | Ticket: #NPN-FL-OPT | Responder: Senior Application Scientist
Introduction: The Hydrophobic Probe Paradox
Welcome to the technical support hub. You are likely working with N-Methyl-N-phenylnaphthalen-1-amine (a methylated derivative of the classic NPN probe). These probes are powerful because they are solvatochromic : they are virtually non-fluorescent in aqueous buffers (polar) but fluoresce intensely in hydrophobic environments (non-polar), such as lipid bilayers or hydrophobic protein pockets.[1]
The Paradox: The very property that makes them useful (hydrophobicity) is the primary source of your background noise. The probe does not distinguish between a bacterial membrane, a hydrophobic drug compound, or the walls of your plastic microplate.
This guide provides a self-validating troubleshooting system to isolate and eliminate these noise sources.
Part 1: The Mechanism of Action (Visualized)
Before troubleshooting, confirm your assay aligns with the probe's physical chemistry.
Figure 1: The Solvatochromic Shift. The probe requires a non-polar environment to fluoresce. Background noise arises when the probe finds "false" hydrophobic sites (like plasticware) or aggregates due to poor solubility.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: High Fluorescence in "Buffer Only" Controls
User Question: "Even without cells or protein, my buffer control shows high or increasing fluorescence over time. How do I fix this?"
Diagnosis: This is likely Adsorption Artifact . N-phenylnaphthalene amines are sticky. They adhere to the hydrophobic walls of standard polystyrene microplates, creating a "phantom" signal that increases as the probe coats the wall.
Corrective Protocol:
-
Material Switch: Switch from standard Polystyrene (PS) plates to Non-Binding Surface (NBS) plates or Glass-coated microplates. Glass is hydrophilic and repels the probe.
-
The "Pre-Coat" Hack: If you must use PS plates, pre-incubate the wells with a buffer containing 0.01% BSA (Bovine Serum Albumin) for 30 minutes, then wash. The albumin blocks hydrophobic sites on the plastic. Note: Ensure your experimental protein/cells do not interact with BSA.
-
Solvent Check: Ensure your stock solution (usually in Acetone or Methanol) is diluted rapidly into the buffer to prevent micro-precipitation.
Issue 2: The "NPN Effect" (Signal Drift in Negative Controls)
User Question: "My untreated cells show a slow rise in fluorescence over 10-20 minutes, even without an antibiotic or permeabilizer. Is my culture contaminated?"
Diagnosis: This is Self-Promoted Uptake . At high concentrations, the probe itself destabilizes the outer membrane (OM) of Gram-negative bacteria, facilitating its own entry. You are seeing toxicity, not background.
Corrective Protocol: Perform a Critical Concentration Titration :
-
Prepare cells at OD₆₀₀ = 0.5.[2]
-
Add Probe at 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM.
-
Monitor fluorescence for 15 minutes.
-
Selection Rule: Choose the highest concentration that yields a flat baseline (stable signal) over 10 minutes. Standard 1-NPN is often used at 10 µM, but methylated derivatives may differ.
Issue 3: Screening Drugs/Compounds yields erratic data
User Question: "When I add my test compounds, the fluorescence drops below the baseline or spikes unexpectedly."
Diagnosis: This is likely the Inner Filter Effect (IFE) or Quenching . If your test compound is colored (absorbs light at ~340-360nm or ~410-420nm), it absorbs the excitation energy or the emitted light, masking the signal.
Corrective Protocol (Mathematical):
You must correct the observed fluorescence (
- : Absorbance of compound at excitation wavelength (e.g., 350nm).
- : Absorbance of compound at emission wavelength (e.g., 420nm).
-
Requirement: You must run a parallel UV-Vis absorbance scan of your test compounds.
Part 3: Optimized Experimental Workflow
Do not rely on generic protocols. Use this optimized sequence to minimize background.
Reagents
-
Probe Stock: 500 µM in Acetone or Methanol (Store at -20°C, Dark).
-
Buffer: 5 mM HEPES (pH 7.2) + 5 mM Glucose. Avoid high salt initially as cations can stabilize the membrane and mask permeabilization.
-
Stop Solution (Optional): Not applicable; this is a kinetic assay.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Cell Wash | Centrifuge cells (3000 x g, 10 min) and resuspend in HEPES/Glucose. Repeat 2x. |
| 2 | Standardization | Adjust Cell OD₆₀₀ to exactly 0.5. |
| 3 | Baseline Read | Add 190 µL cells to plate. Read fluorescence (Ex 350 / Em 420). |
| 4 | Probe Injection | Add 10 µL Probe (Final 10 µM). Mix immediately. |
| 5 | Challenge | Add test compound (antibiotic/drug). |
| 6 | Calculation | Calculate NPN Uptake Factor : |
Part 4: Data Logic & Pathway Visualization
Use this logic flow to validate your data post-experiment.
Figure 2: Data Validation Logic Gate. Use this flowchart to accept or reject experimental runs based on background behavior.
Part 5: References
-
Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane.[4] Antimicrobial Agents and Chemotherapy, 26(1), 48–52.
-
Core Reference: Establishes the standard NPN uptake assay and the physics of the fluorescence shift in bacterial membranes.
-
-
Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.
-
Validation: detailed protocols for using N-phenylnaphthalene amines in microplate formats and handling background subtraction.
-
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546–551.
-
Application: Demonstrates the competition assays and self-promoted uptake pathways.
-
Sources
Overcoming solubility issues of N-Methyl-N-phenylnaphthalen-1-amine in biological buffers
Technical Support Center: N-Methyl-N-phenylnaphthalen-1-amine
A Guide to Overcoming Solubility Issues in Biological Buffers
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Given the limited publicly available solubility data for this specific compound, this document provides a framework based on established principles for solubilizing hydrophobic, aromatic amine compounds in aqueous biological systems.
Part 1: Understanding the Challenge
This compound (C₁₇H₁₅N) is a large, lipophilic molecule due to its extensive aromatic structure (phenyl and naphthalen rings).[1] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous buffers. The molecule also contains a tertiary amine group, which is a weak base. The protonation state of this amine is dependent on the pH of the solution, which can be leveraged to enhance solubility.
A related compound, N-Phenylnaphthalen-1-amine, has a very low water solubility of about 60 mg/L and a high logP of 4.2, indicating significant lipophilicity.[2] We can infer that this compound exhibits similar properties.
Part 2: Troubleshooting Guide & FAQs
This section is structured to walk you through a logical troubleshooting process, from the simplest and most common techniques to more advanced strategies.
Q1: I tried dissolving the compound directly in my buffer (e.g., PBS, Tris) and it won't go into solution. What is the first and most critical step?
Answer: Prepare a concentrated stock solution in an organic co-solvent.
Directly dissolving a highly hydrophobic compound in an aqueous buffer is rarely successful. The standard and essential first step is to create a highly concentrated stock solution in a water-miscible organic solvent.[3][4]
The Co-Solvent of Choice: DMSO Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological research for its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[5][6][7]
Recommended Action: Prepare a 10 mM to 50 mM stock solution of this compound in 100% high-purity, anhydrous DMSO. Store this stock solution at -20°C or -80°C to maintain stability.[8]
Q2: I made a DMSO stock, but when I dilute it into my final buffer, the compound precipitates. What's happening and how do I fix it?
Answer: You are likely exceeding the final co-solvent concentration tolerated by your buffer system.
When the DMSO stock is added to the aqueous buffer, the polarity of the overall solution increases dramatically, causing the hydrophobic compound to crash out of solution. The key is to keep the final concentration of the organic co-solvent as low as possible while maintaining the solubility of your compound.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Always aim for the lowest possible concentration. Check the tolerance of your specific assay.[9]
-
Perform a Solubility Test: Before your main experiment, determine the maximum achievable concentration of your compound in the final buffer. This involves testing a range of final DMSO concentrations.
-
Change the Dilution Method: Instead of adding a small volume of highly concentrated stock directly into a large volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.[10]
Part 3: Systematic Protocol for Solubility Optimization
This protocol provides a structured approach to test various conditions and identify the optimal solubilization strategy for your specific experimental needs.
Protocol 1: Systematic Solubility Testing Workflow
This workflow guides the user from initial stock preparation to advanced formulation testing.
Caption: A workflow for systematically troubleshooting solubility.
Q3: My compound is still not soluble enough even with DMSO, or my assay is highly sensitive to organic solvents. What's the next logical step?
Answer: Leverage the chemistry of the amine group by adjusting the pH.
The tertiary amine on this compound is a basic functional group. In an acidic environment (lower pH), this amine will become protonated (R₃N + H⁺ ⇌ R₃NH⁺). This positive charge significantly increases the molecule's polarity and, therefore, its solubility in aqueous solutions.[11] Aromatic amines are typically weak bases, meaning their conjugate acids have a pKa in the range of 4-5.[12] To ensure the amine is protonated and thus more soluble, the pH of the buffer should be significantly lower than the pKa.
Recommended Action:
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the acidic range (e.g., acetate buffer, citrate buffer) and is compatible with your experiment.
-
Test a pH Gradient: Prepare your experimental buffer at several pH values, for example, pH 4.0, 5.0, and 6.0.
-
Re-test Solubility: Repeat the dilution experiment from your DMSO stock into these acidic buffers. You should observe a significant improvement in solubility at lower pH values.
Caption: Effect of pH on the ionization and solubility of an amine.
Q4: Adjusting pH is not an option for my biological system. Are there any other formulation strategies I can use?
Answer: Yes, you can use solubilizing excipients like surfactants or cyclodextrins.
These molecules are specifically designed to increase the apparent water solubility of hydrophobic compounds without requiring organic co-solvents or drastic pH changes.[3][13]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of the micelle can encapsulate this compound, while the hydrophilic exterior allows the entire complex to remain dispersed in the aqueous buffer.[14][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17] They can form an "inclusion complex" where the hydrophobic drug molecule is held within the cavity, effectively shielding it from the aqueous environment and increasing its solubility.[18][19][20]
-
Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Consideration: Cyclodextrins are generally well-tolerated in many biological systems.
-
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Part 4: Reference Data Tables
Table 1: Properties of Common Co-Solvents
| Co-Solvent | Polarity | Typical Final Conc. in Assays | Notes |
| DMSO | Polar Aprotic | 0.1% - 1.0% | Excellent solubilizing power; can affect enzyme kinetics and cell differentiation at higher concentrations.[5][7] |
| Ethanol | Polar Protic | 0.1% - 1.0% | Good for many compounds; can be more volatile than DMSO. |
| Methanol | Polar Protic | < 0.5% | More toxic than ethanol; use with caution in cell-based assays. |
Table 2: Common Solubilizing Excipients
| Excipient Class | Example | Mechanism | Typical Conc. Range |
| Non-ionic Surfactant | Polysorbate 80 (Tween® 80) | Micellar Encapsulation | 0.01% - 0.5% (w/v) |
| Non-ionic Surfactant | Polysorbate 20 (Tween® 20) | Micellar Encapsulation | 0.01% - 0.5% (w/v) |
| Cyclodextrin | HP-β-CD | Inclusion Complex Formation | 1% - 10% (w/v) |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University. Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs - International Journal of Scientific Research & Technology. IJSRT. Available at: [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette. Available at: [Link]
-
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. Scientific Electronic Library Online. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Acme-Hardesty. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. - IJCRT.org. International Journal of Creative Research Thoughts. Available at: [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER - ijprems. International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]
-
Chapter 22 Notes - Amines. University of Calgary. Available at: [Link]
-
The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. PCCA. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. American Chemical Society. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications. Geological Survey of Denmark and Greenland. Available at: [Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. National Center for Biotechnology Information. Available at: [Link]
-
Solubility and pH of amines. Creative Chemistry. Available at: [Link]
-
N -Phenylnaphthalen-1-amine. PubChem. Available at: [Link]
-
Preparing Stock Solutions - PhytoTech Labs. PhytoTech Labs. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Available at: [Link]
-
23.1. Properties of amines | Organic Chemistry II - Lumen Learning. Lumen Learning. Available at: [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. University of North Carolina at Chapel Hill. Available at: [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. ResearchGate. Available at: [Link]
-
Checking solution for hydrophobic components? - chemistry - Reddit. Reddit. Available at: [Link]
-
2.5: Preparing Solutions - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
This compound | C17H15N | CID 118606 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
N-Phenylnaphthalen-1-amine - Wikipedia. Wikipedia. Available at: [Link]
Sources
- 1. This compound | C17H15N | CID 118606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pub.geus.dk [pub.geus.dk]
- 10. researchgate.net [researchgate.net]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. Chapter 22 notes [web.pdx.edu]
- 13. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. jocpr.com [jocpr.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 20. scielo.br [scielo.br]
N-Methyl-N-phenylnaphthalen-1-amine interference with other fluorescent dyes
Executive Summary & Technical Profile[1]
N-Methyl-N-phenylnaphthalen-1-amine (referred to herein as Methyl-NPN ) is a hydrophobic, solvatochromic fluorescent probe. While less common than its secondary amine parent, N-phenyl-1-naphthylamine (1-NPN), it shares critical photophysical characteristics that frequently cause interference in multiplexed assays.
This compound is primarily encountered in two contexts:
-
As an Intended Probe: Used to measure membrane fluidity, protein hydrophobicity (e.g., Odorant Binding Proteins), or critical micelle concentration (CMC).
-
As a Contaminant: It is an antioxidant additive in certain rubbers and plastics. Leaching from low-grade labware (tubing, O-rings) can introduce it as a "ghost" fluorophore.
Photophysical Profile (Homologous to 1-NPN)
| Property | Value (Approximate/Environment Dependent) |
| Excitation Max | 330 – 350 nm (UV region) |
| Emission Max | 400 – 460 nm (Blue region) |
| Stokes Shift | Large (~70–100 nm) |
| Quantum Yield | Low in aqueous buffer; High in hydrophobic environments (lipids, protein pockets). |
| Solvatochromism | Emission blue-shifts and intensity increases as solvent polarity decreases. |
Mechanism of Interference
The interference caused by Methyl-NPN is not random; it is deterministic based on its spectral properties. The following diagram illustrates the specific pathways where Methyl-NPN disrupts standard fluorescence workflows.
Figure 1: Signal flow diagram showing how Methyl-NPN, excited by UV sources, creates false positives in the Blue channel and elevated background in the Green channel due to its broad, environment-sensitive emission.
Troubleshooting Guide (Q&A)
Scenario A: The "Ghost" Nuclei
A: You are likely detecting Methyl-NPN (or a related naphthylamine derivative).
-
Cause: If you are not adding it intentionally, check your labware. Methyl-NPN is used as an antioxidant in rubber. Using non-certified rubber tubing or gaskets for buffer delivery can leach this compound. It partitions into cell membranes (hydrophobic), lighting them up under UV excitation.
-
Differentiation: Unlike DAPI (which stains the nucleus specifically), Methyl-NPN stains membranes and the cytoplasm (general hydrophobic regions). If the signal is "ring-like" around the cell, it is Methyl-NPN.
-
Action: Replace plasticware with chemically resistant grades (PTFE/Teflon) and wash cells with fresh buffer.
Scenario B: High Background in GFP Channel
Q: I am using Methyl-NPN to measure membrane fluidity. My GFP signal (Ex 488 / Em 510) has an unusually high background, reducing my signal-to-noise ratio.
A: This is due to spectral tailing and UV cross-excitation .
-
Mechanism: While Methyl-NPN peaks at ~420 nm, its emission tail can extend past 500 nm, especially in very hydrophobic environments where the spectrum shifts. Furthermore, if you are using a wide-pass UV filter or if your 488 nm laser has any spectral impurity, you may be exciting the Methyl-NPN.
-
Validation: Run a "Fluorescence Minus One" (FMO) control. Image a sample with only Methyl-NPN using your GFP settings.
-
Action: Narrow your GFP emission filter (e.g., use a 525/20 nm bandpass instead of a 510 nm longpass) to cut off the blue tail.
Scenario C: Fluctuating Signal Intensity
Q: The fluorescence intensity of Methyl-NPN varies wildly between replicates, even though the concentration is constant.
A: This is a feature, not a bug. Methyl-NPN is solvatochromic .
-
Explanation: Its quantum yield (brightness) is directly proportional to the hydrophobicity of its environment. Small changes in buffer composition (e.g., 0.1% vs 0.5% detergent) or lipid density will drastically alter the signal.
-
Action: Strictly standardize the buffer composition. Ensure the "unbound" probe in the aqueous phase (which has low fluorescence) is not being confused with the "bound" probe (high fluorescence).
Mitigation Protocols
Protocol 1: Spectral Unmixing (Microscopy)
If you must use Methyl-NPN alongside DAPI/Hoechst, you cannot rely on standard filters due to severe overlap.
-
Acquire Lambda Stack: Set your confocal microscope to scan emission from 400 nm to 600 nm in 10 nm steps (Excitation: 405 nm).
-
Reference Spectra:
-
Control A: Cells + DAPI only.
-
Control B: Cells + Methyl-NPN only.
-
-
Linear Unmixing: Use the microscope software (e.g., Zeiss Zen, Leica LAS X) to mathematically separate the two components based on their reference spectra. DAPI will have a distinct peak at ~461 nm (DNA bound), while Methyl-NPN will peak ~410–430 nm (membrane bound).
Protocol 2: Gating Strategy (Flow Cytometry)
When using Methyl-NPN for membrane permeability assays (e.g., in bacteria):
-
Excitation: Use the Violet Laser (405 nm) .
-
Primary Detector: Collect emission in the 450/50 nm filter (standard Pacific Blue / V450 channel).
-
Compensation:
-
Methyl-NPN spills significantly into the AmCyan/V500 channel (525/50 nm).
-
Step 1: Run unstained cells.
-
Step 2: Run Methyl-NPN single-stained cells. Adjust the V500 - %V450 compensation value until the median fluorescence intensity (MFI) of the V500 channel matches the unstained control.
-
References
-
BenchChem. (2025).[1] Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine as a Fluorescent Probe. Retrieved from
-
MedChemExpress. (2024). N-Phenylnaphthalen-1-amine: Fluorescence Probe Properties and Protocols. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118606: this compound. Retrieved from
-
Loh, B., et al. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (1992). Method 96: N-Phenyl-1-naphthylamine & N-Phenyl-2-naphthylamine. Retrieved from
Sources
Validation & Comparative
Validation of N-Methyl-N-phenylnaphthalen-1-amine as a Membrane Probe: A Comparative Technical Guide
Executive Summary N-Methyl-N-phenylnaphthalen-1-amine (hereafter referred to as N-Me-1-N ) is a specialized hydrophobic fluorescent probe derived from the widely utilized N-phenyl-1-naphthylamine (1-NPN). While 1-NPN is the industry standard for assessing bacterial outer membrane permeabilization and hydrophobic binding pockets, N-Me-1-N offers a distinct advantage: the absence of a hydrogen bond donor .
By methylating the secondary amine of 1-NPN, N-Me-1-N eliminates the potential for hydrogen bonding with solvent molecules or protein residues. This makes it a purer probe of polarity and viscosity , uncoupled from proton exchange dynamics that can complicate 1-NPN data in pH-variable environments. This guide provides the framework to validate N-Me-1-N against established alternatives, ensuring rigorous data interpretation in drug development and membrane biophysics.
Mechanism of Action: The TICT State
To validate N-Me-1-N, one must understand the photophysics governing its fluorescence. Like its parent 1-NPN, N-Me-1-N operates via a Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
Ground State: The phenyl and naphthalene rings prefer a twisted conformation due to steric hindrance, which is enhanced by the N-methyl group in N-Me-1-N.
-
Excitation: Upon excitation, the molecule undergoes charge transfer from the amine nitrogen to the naphthalene ring.
-
Environment Sensitivity:
-
Polar Solvents (Water): Stabilize the charge-separated state but facilitate non-radiative decay (quenching), resulting in minimal fluorescence.
-
Non-Polar Environments (Membranes/Hydrophobic Pockets): Destabilize the charge-separated state relative to the locally excited state or inhibit relaxation modes, leading to a dramatic increase in Quantum Yield (fluorescence "turn-on") and a blue shift in emission.
-
Diagram 1: Mechanistic Pathway of N-Me-1-N Fluorescence
Caption: The fluorescence "turn-on" mechanism of N-Me-1-N relies on partitioning into non-polar environments, which inhibits non-radiative decay pathways prevalent in water.
Comparative Analysis: N-Me-1-N vs. Alternatives
The following table contrasts N-Me-1-N with the three most relevant alternatives. The critical differentiator is the Amine Type and pH Sensitivity .
| Feature | N-Me-1-N (Target) | 1-NPN (Standard) | ANS | DPH |
| Chemical Structure | Tertiary Amine (Methylated) | Secondary Amine | Sulfonated Naphthalene | Polyene Hydrocarbon |
| Primary Application | pH-Independent Hydrophobicity | Bacterial OM Permeability | Protein Surface Binding | Membrane Fluidity (Core) |
| Membrane Location | Interfacial / Upper Acyl Chain | Interfacial / Upper Acyl Chain | Surface / Headgroup | Deep Hydrophobic Core |
| Excitation / Emission | ~340 nm / ~420 nm (Est.) | 350 nm / 420 nm | 380 nm / 470 nm | 350 nm / 450 nm |
| pH Sensitivity | Low (No H-bond donor) | Moderate (Protonatable) | Low (Anionic) | None |
| Quantum Yield (Water) | Very Low (Quenched) | Low (Quenched) | Low (Quenched) | Non-fluorescent |
| Key Limitation | Niche availability; requires validation | pH-dependent fluorescence artifacts | Charged; affects membrane potential | Slow equilibration |
Expert Insight: Choose N-Me-1-N over 1-NPN when your experimental conditions involve significant pH gradients (e.g., acidification assays) or when you need to rule out hydrogen-bonding interactions as the source of binding affinity.
Experimental Validation Protocol
Since N-Me-1-N is a derivative, it must be validated relative to the parent 1-NPN. This protocol establishes the "Equivalence and Advantage" of the probe.
Materials
-
Probe Stock: 5 mM N-Me-1-N in Acetone or Methanol (Store at -20°C, dark).
-
Reference Stock: 5 mM 1-NPN in Acetone.
-
Buffer: 5 mM HEPES, pH 7.2 (Avoid phosphate if using divalent cations later).
-
Model Membrane: E. coli suspension (OD600 = 0.5) or LUVs (Large Unilamellar Vesicles).
Workflow 1: Spectral Characterization & Titration
Before biological assays, determine the spectral shift.
-
Baseline: Add 1 mL Buffer to cuvette.
-
Probe Addition: Add N-Me-1-N to 10 µM final concentration. Scan emission (380–500 nm, Ex=340 nm). Expect low signal.
-
Lipid Titration: Titrate in PC/PG liposomes (0 to 200 µM lipid).
-
Result: Observe blue shift (e.g., 460 nm
420 nm) and intensity increase. -
Validation: Repeat with 1-NPN. If N-Me-1-N shows similar turn-on but higher stability, it is validated.
Workflow 2: Biological Permeabilization Assay (The "NPN Uptake" Adaptation)
This is the gold standard for drug development (e.g., testing novel antibiotics).
-
Preparation: Resuspend E. coli cells to OD600 = 0.5 in Buffer.
-
Probe Loading: Add N-Me-1-N (10 µM). Incubate 5 min.
-
Baseline Read: Measure Fluorescence (
). -
Challenge: Add permeabilizing agent (e.g., Polymyxin B, EDTA).[1]
-
Kinetic Read: Monitor Fluorescence (
) for 10 min. -
Quantification: Calculate NPN Uptake Factor =
.
Diagram 2: Validation Experimental Workflow
Caption: Step-by-step workflow for validating membrane permeabilization using N-Me-1-N. The critical readout is the ratio of Ft to F0.
Critical Troubleshooting & Controls
-
Solubility Artifacts: If the baseline fluorescence (
) is high and unstable, the probe may be precipitating. Ensure final acetone concentration is < 1%. -
Inner Filter Effect: At high cell densities (OD > 0.6), light scattering distorts the signal. Always use a "Cell Only" blank and subtract.
-
Photobleaching: Naphthalene derivatives are moderately photostable but can bleach under high-intensity continuous excitation. Use a shutter or pulsed measurement (e.g., measure every 30s).
References
-
Helander, I. M., & Mattila-Sandholm, T. (2000).[2] Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213-219. Link
-
Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa.[3] Antimicrobial Agents and Chemotherapy, 26(4), 546-551. Link
-
Pertinhez, T. A., et al. (2009).[4] The binding cavity of mouse major urinary protein is optimised for a variety of ligand binding modes. Biochemical and Biophysical Research Communications, 390(4), 1266-1271.[4] Link
-
BenchChem Application Note. (2025). N-Methyl-N-phenylnaphthalen-2-amine as a Fluorescent Probe in Biological Imaging.[5] (Note: Validates the use of NPN derivatives as predictive guides). Link
Sources
- 1. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa | Scilit [scilit.com]
- 4. N-Phenylnaphthalen-1-amine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Hydrophobic Probes: N-Methyl-N-phenylnaphthalen-1-amine in Focus
For the discerning researcher in drug development and the broader scientific community, the selection of an appropriate molecular probe is a critical decision that dictates the quality and reliability of experimental outcomes. This guide provides an in-depth comparative analysis of N-Methyl-N-phenylnaphthalen-1-amine, a lesser-known hydrophobic probe, alongside established workhorses in the field: 1-Anilino-8-naphthalenesulfonate (ANS), Nile Red, and Laurdan. Our objective is to furnish you with the necessary technical insights and experimental frameworks to make an informed choice for your specific application.
The Imperative for Sensitive Hydrophobic Probes
Hydrophobic interactions are the invisible architects of biological systems, governing protein folding, membrane assembly, and ligand-receptor binding. The ability to sensitively and accurately probe these non-polar microenvironments is therefore paramount. Hydrophobic fluorescent probes are indispensable tools in this endeavor. These molecules typically exhibit low fluorescence quantum yields in aqueous environments but experience a significant enhancement in fluorescence upon partitioning into a hydrophobic milieu, such as the core of a lipid bilayer or a hydrophobic pocket within a protein. This "light-up" property allows for the real-time, non-invasive interrogation of molecular interactions and conformational changes.
This compound: A Predictive Analysis
Direct experimental data on this compound as a fluorescent probe is not extensively available in the current body of scientific literature.[1][2] However, based on the well-characterized properties of its parent compound, N-phenylnaphthalen-1-amine (NPN), and the established principles of medicinal chemistry regarding N-methylation, we can construct a robust predictive profile.[1][3][4]
The addition of a methyl group to the amine nitrogen is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[2] This seemingly subtle modification can be expected to:
-
Enhance Hydrophobicity: The methyl group will increase the overall lipophilicity of the molecule compared to NPN, potentially leading to a greater partitioning into non-polar environments.
-
Influence Photophysical Properties: N-methylation can alter the electronic properties of the fluorophore, potentially leading to shifts in the excitation and emission maxima, as well as changes in the quantum yield and fluorescence lifetime.[3] It is plausible that N-methylation could lead to a more twisted intramolecular charge transfer (TICT) state, which can influence fluorescence properties.
-
Steric Effects: The methyl group introduces steric hindrance around the nitrogen atom, which could affect its binding orientation and affinity within protein pockets or membrane bilayers.
Based on the properties of NPN, which is used to probe membrane permeability and protein binding, this compound is predicted to be a valuable tool for similar applications, potentially with enhanced sensitivity due to its increased hydrophobicity.[5][6][7]
Comparative Analysis of Key Hydrophobic Probes
The choice of a hydrophobic probe is contingent on the specific biological question being addressed. Below, we compare the key characteristics of this compound (predicted), ANS, Nile Red, and Laurdan.
Photophysical Properties
A summary of the key photophysical properties of these probes is presented in the table below. It is important to note that the properties of solvatochromic dyes are highly dependent on the polarity of their environment.
| Property | This compound (Predicted) | 1-Anilino-8-naphthalenesulfonate (ANS) | Nile Red | Laurdan |
| Charge | Neutral | Anionic (-1) | Neutral | Neutral |
| Excitation Max (λex) | ~340 nm | ~350-380 nm | ~550 nm (in lipids) | ~340-360 nm |
| Emission Max (λem) | ~410-430 nm (in non-polar media) | ~460-480 nm (bound to protein) | ~630 nm (in lipids) | ~440 nm (ordered phase), ~490 nm (disordered phase) |
| Quantum Yield (Φ) | Moderate to High (in non-polar media) | Low (in water), High (bound) | Low (in water), High (in lipids) | Moderate |
| Solvatochromism | Strong | Strong | Very Strong | Strong |
| Primary Applications | Protein binding, membrane permeability | Protein folding/unfolding, ligand binding | Lipid droplets, membrane hydrophobicity | Membrane fluidity, lipid rafts |
Causality Behind Experimental Choices: Selecting the Right Probe
The selection of a probe should be guided by a clear understanding of its mechanism of action and its suitability for the intended experiment.
-
This compound (and NPN): Being neutral, these probes are less likely to be influenced by electrostatic interactions with charged residues on a protein surface. This makes them potentially more specific reporters of hydrophobicity compared to charged probes like ANS.[8][9] Their smaller size may also allow them to access more sterically hindered hydrophobic pockets.
-
ANS: As an anionic probe, ANS is sensitive to both hydrophobic and electrostatic interactions.[9][10] This can be a double-edged sword. While it can report on changes in both surface charge and hydrophobicity, it can also lead to ambiguous results. It is particularly useful for studying changes in protein conformation that expose both hydrophobic patches and positively charged residues.
-
Nile Red: Nile Red is an excellent probe for lipid environments due to its strong fluorescence enhancement in non-polar media and its distinct emission color in different lipid contexts.[11][12][13] It is the probe of choice for visualizing and quantifying neutral lipid droplets within cells.
-
Laurdan: Laurdan is exquisitely sensitive to the degree of water penetration into the lipid bilayer, which is a direct measure of membrane fluidity.[3][8][14] Its characteristic spectral shift upon changes in membrane phase makes it the gold standard for studying lipid rafts and membrane phase transitions.
Experimental Workflows and Methodologies
To ensure the trustworthiness and reproducibility of your findings, we provide detailed, step-by-step protocols for key experiments using these hydrophobic probes.
Diagram: General Workflow for a Hydrophobic Probe Experiment
Caption: A generalized workflow for experiments utilizing hydrophobic fluorescent probes.
Protocol 1: Measuring Protein Surface Hydrophobicity using ANS
This protocol describes a fluorescence titration experiment to determine the relative surface hydrophobicity of a protein.[15][16]
-
Materials:
-
ANS stock solution (e.g., 1 mM in DMSO or water). Store protected from light.
-
Protein of interest at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Buffer for dilutions.
-
Quartz cuvette.
-
Spectrofluorometer.
-
-
Procedure:
-
Prepare a series of protein dilutions in the buffer. A typical concentration range would be from 0 to 10 µM.
-
Prepare a working solution of ANS in the same buffer (e.g., 50 µM).
-
To a quartz cuvette, add the protein solution and the ANS working solution to achieve a final ANS concentration of 10-20 µM. The final protein concentration will vary according to your dilution series. The total volume should be kept constant.
-
Incubate the mixture in the dark for 5-10 minutes at room temperature to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum (e.g., from 400 to 600 nm) with an excitation wavelength of approximately 370 nm.
-
Record the fluorescence intensity at the emission maximum (typically around 470 nm).
-
Repeat the measurement for each protein concentration.
-
As a control, measure the fluorescence of ANS in buffer alone.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the ANS-only control from each protein sample measurement.
-
Plot the corrected fluorescence intensity as a function of protein concentration.
-
The initial slope of this plot is a measure of the protein's surface hydrophobicity. A steeper slope indicates a higher degree of exposed hydrophobic surface area.
-
Diagram: ANS Binding and Fluorescence Enhancement
Caption: ANS exhibits low fluorescence in water but high fluorescence when bound to a hydrophobic site.
Protocol 2: Assessing Membrane Fluidity with Laurdan
This protocol outlines the use of Laurdan to measure membrane fluidity by calculating the Generalized Polarization (GP) value.[8][14]
-
Materials:
-
Laurdan stock solution (e.g., 1 mM in ethanol). Store at -20°C, protected from light.
-
Cells in suspension or liposomes.
-
Buffer (e.g., PBS).
-
Spectrofluorometer with polarization filters (optional, for anisotropy measurements).
-
-
Procedure:
-
Incubate cells or liposomes with Laurdan at a final concentration of 1-5 µM for 30-60 minutes at the desired temperature.
-
Wash the cells or liposomes twice with buffer to remove excess probe.
-
Resuspend the sample in buffer.
-
Set the excitation wavelength of the spectrofluorometer to 350 nm.
-
Measure the fluorescence emission intensity at 440 nm (I440) and 490 nm (I490).
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
GP values range from +1 (highly ordered, gel-phase membrane) to -1 (highly disordered, liquid-crystalline phase membrane). A decrease in the GP value corresponds to an increase in membrane fluidity.
-
Protocol 3: Staining of Intracellular Lipid Droplets with Nile Red
This protocol provides a method for visualizing lipid droplets in live or fixed cells.[11][12][17][18][19]
-
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in acetone or DMSO). Store at -20°C, protected from light.
-
Cells cultured on coverslips or in imaging dishes.
-
PBS.
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or FITC).
-
-
Procedure for Live-Cell Imaging:
-
Prepare a working solution of Nile Red in PBS or culture medium at a final concentration of 0.1-1.0 µg/mL.
-
Wash the cells once with PBS.
-
Incubate the cells with the Nile Red working solution for 10-15 minutes at room temperature or 37°C.
-
Wash the cells twice with PBS.
-
Image the cells immediately. Lipid droplets will appear as bright yellow-gold or red fluorescent structures.
-
-
Procedure for Fixed-Cell Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with Nile Red working solution as described for live cells.
-
Wash the cells twice with PBS.
-
Mount the coverslips and image.
-
Concluding Remarks for the Informed Researcher
The landscape of hydrophobic fluorescent probes is rich and varied, offering a powerful toolkit for the modern scientist. While established probes like ANS, Nile Red, and Laurdan have well-defined roles, the exploration of novel probes such as this compound holds the promise of enhanced performance and new experimental possibilities. Our predictive analysis suggests that this compound is a promising candidate for probing hydrophobic environments, particularly where a neutral probe with high hydrophobicity is desirable. As with any scientific tool, a thorough understanding of the underlying principles and a rigorous experimental approach are the cornerstones of generating high-quality, reliable data. We encourage the research community to further investigate the properties and applications of this and other novel hydrophobic probes.
References
-
Emulate. (n.d.). Live Staining of Lipid Droplets Using Nile Red. Retrieved from [Link]
-
Emulate. (2019, April 7). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. Retrieved from [Link]
- Strahl, H., & Müller, A. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3043.
- Strahl, H., & Hamoen, L. W. (2016). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. In Bacterial Cell Walls and Membranes (pp. 103-112). Humana Press, New York, NY.
- Müller, A., & Strahl, H. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Journal of Visualized Experiments, (140), e58321.
- Owen, D. M., et al. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. In Methods in Molecular Biology (Vol. 1584, pp. 103-112). Humana Press, New York, NY.
- Alizadeh-Pasdar, N., & Li-Chan, E. C. (2000). Comparison of protein surface hydrophobicity measured at various pH values using three different fluorescent probes. Journal of agricultural and food chemistry, 48(2), 328-334.
-
Hansen, P. J. (2009, September 8). Determining lipid content in embryos using Nile Red fluorescence. University of Florida Animal Sciences. Retrieved from [Link]
- Klymchenko, A. S., & Mely, Y. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of chemical research, 50(4), 817-827.
- Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of chemical research, 50(4), 817-827.
- Zhang, Y., et al. (2021). Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ACS chemical neuroscience, 12(4), 719-734.
- Asanuma, D., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(11), 2307528.
-
National Institute of Standards and Technology. (2023, August 31). Extrinsic Fluorescence. Retrieved from [Link]
- Sezgin, E., & Levental, I. (2024). Measuring plasma membrane fluidity using confocal microscopy.
- van der Sman, R. G., & Meinders, M. B. (2015). Evaluating and validating the fluorescent probe methodology for measuring the effective hydrophobicity of protein, protein hydrolyzate, and amino acid. Journal of agricultural and food chemistry, 63(4), 1145-1153.
- Schönbrunn, E., et al. (1996). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences, 93(24), 13437-13442.
-
Creative Biostructure. (n.d.). Protein Hydrophobicity Test. Retrieved from [Link]
- Roy, A., & Nandi, N. (2006). ANS fluorescence: potential to augment the identification of the external binding sites of proteins. Journal of fluorescence, 16(4), 519-527.
- Yeh, Y. C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981-202311981.
- Greenspan, P., & Fowler, S. D. (1985). Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O. The journal of histochemistry and cytochemistry, 33(8), 833-836.
- Kato, A., & Nakai, S. (1980). Hydrophobicity determined by a fluorescence probe method and its correlation with surface properties of proteins. Biochimica et Biophysica Acta (BBA)-Protein Structure, 624(1), 13-20.
- Cardamone, M. (1992). Spectrofluorimetric assessment of the surface hydrophobicity of proteins. Biochemical Journal, 282(2), 589-593.
- Wang, Y., et al. (2023). Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. Molecules, 28(14), 5433.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Hancock, R. E., & Wong, P. G. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 26(1), 48-52.
-
Kelly, L. A. (n.d.). Solvatochromic Photochemistry. Kelly Research Lab - UMBC. Retrieved from [Link]
- Davis, K. M., et al. (2012). Syntheses and Properties of Water-Soluble Nile Red Derivatives. Chemistry–A European Journal, 18(35), 11029-11039.
-
Yeh, Y. C., et al. (2024, February 7). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. ResearchGate. Retrieved from [Link]
- Roke, D., et al. (2022). Enhancing the Photoswitching Properties of N-Alkyl Imines. Journal of the American Chemical Society, 144(33), 15086-15094.
-
PrepChem.com. (n.d.). Synthesis of N-phenyl-1-naphthylamine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]
-
PubChem. (n.d.). Phenyl-1-naphthylamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Sitepu, E., et al. (2022). Key role of fluorescence quantum yield in Nile Red staining method for determining intracellular lipids in yeast strains. Biotechnology for Biofuels and Bioproducts, 15(1), 1-13.
- Rouhani, S., et al. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide. Journal of Fluorescence, 33(3), 2097-2108.
- Gaus, K., et al. (2013). Laurdan fluorescence lifetime discriminates cholesterol content from changes in fluidity in living cell membranes. Biophysical journal, 105(12), 2749-2757.
- Wang, D., et al. (2019). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo [d] oxazole NHC–Ir (iii) complexes. Dalton Transactions, 48(27), 10077-10084.
-
de la Fuente, M. C., & Loring, J. S. (2022, August 8). Fluorescence lifetime of Nile Red as a probe for the hydrogen bonding strength with its microenvironment. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). N-Phenyl-1-naphthylamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. omlc.org [omlc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. N-Phenylnaphthalen-1-amine - Wikipedia [en.wikipedia.org]
- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emulatebio.com [emulatebio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nist.gov [nist.gov]
- 17. emulatebio.com [emulatebio.com]
- 18. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 19. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Photophysical Properties of N-Methyl-N-phenylnaphthalen-1-amine: Quantum Yield and Fluorescence Lifetime
In the landscape of fluorescent probes, N-aryl-naphthalenamines stand out for their pronounced sensitivity to the local microenvironment. This characteristic makes them invaluable tools for researchers in drug development and cellular biology, enabling the investigation of phenomena such as membrane permeability and protein-ligand interactions.[1] This guide provides an in-depth comparison of the key photophysical parameters—fluorescence quantum yield (Φf) and lifetime (τ)—of N-Methyl-N-phenylnaphthalen-1-amine, contextualized with data from its close structural analog, N-phenyl-1-naphthylamine (NPN), and other relevant fluorescent probes.
The methylation of the amine nitrogen in this compound is a subtle but significant structural modification. It is hypothesized to influence the molecule's photophysical properties, including its quantum yield and fluorescence lifetime, as well as its interaction with biological targets.[1] Understanding these parameters is paramount for the rational design of experiments and the accurate interpretation of fluorescence-based assays.
Comparative Analysis of Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[2][3][4] A higher quantum yield signifies a brighter probe. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state, providing another dimension of information about the fluorophore's environment.
| Fluorophore | Solvent/Environment | Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] | Reference(s) |
| N-phenyl-1-naphthylamine (NPN) | Aqueous Buffer | ~0.002 | - | [4] |
| Bound to Serum Albumin | ~0.4 | - | [4] | |
| Methanol | - | - | ||
| Dichloromethane | - | - | ||
| Alexa Fluor 488 | PBS (pH 7.2) | 0.92 | 4.1 | [7] |
| Fluorescein | 0.1 M NaOH | 0.92 | 4.0 ± 0.2 | [8] |
| Coumarin Derivative (4e, p-methyl) | DMSO | 0.83 | - | [9] |
| 1,4-bis(trimethylsilylethynyl)naphthalene | - | 0.85 | 2 | [10] |
Note: The data for this compound should be experimentally determined using the protocols outlined below. The values for NPN highlight the dramatic effect of the environment on its fluorescence properties.
The stark difference in the quantum yield of NPN in aqueous versus a nonpolar (protein-bound) environment underscores the utility of this class of probes.[4] It is anticipated that this compound will exhibit similar solvatochromic behavior. The methyl group may enhance hydrophobicity, potentially leading to altered partitioning into lipid membranes and different binding affinities for protein hydrophobic pockets, which would, in turn, be reflected in its quantum yield and lifetime in those environments.
Experimental Protocols for Photophysical Characterization
To empower researchers to precisely characterize this compound and other novel probes, we present detailed, self-validating methodologies for the determination of fluorescence quantum yield and lifetime.
I. Relative Fluorescence Quantum Yield Determination
The comparative method, utilizing a well-characterized fluorescence standard, is a robust and widely adopted technique for determining the fluorescence quantum yield.[11][12]
Principle: By comparing the integrated fluorescence intensity and the absorbance of the sample to a standard of known quantum yield under identical experimental conditions, the quantum yield of the sample can be calculated.
Experimental Workflow:
Workflow for Relative Quantum Yield Measurement.
Step-by-Step Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known and stable quantum yield, and whose absorption and emission spectra overlap significantly with the sample. For this compound, which is expected to absorb in the UV-A range, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or a coumarin derivative could be suitable.
-
Solvent Considerations: Use the same solvent for both the sample and the standard to minimize variations due to refractive index differences. If different solvents must be used, a correction factor for the refractive indices of the solvents must be applied.[11]
-
Preparation of Solutions: Prepare a series of dilutions of both the sample and the standard in the chosen solvent.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. It is crucial to work in a concentration range where absorbance is linearly proportional to concentration (typically, absorbance < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: In a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:[11]
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
II. Fluorescence Lifetime Determination using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range, offering high sensitivity and temporal resolution.[13][14][15][16][17]
Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse (START signal) and the detection of the first emitted photon (STOP signal) is measured for millions of events. The statistical distribution of these time differences reconstructs the fluorescence decay profile.[13][17]
Experimental Workflow:
Workflow for Fluorescence Lifetime Measurement using TCSPC.
Step-by-Step Methodology:
-
Instrument Setup:
-
A pulsed laser source (e.g., a picosecond diode laser) is used for excitation at a wavelength strongly absorbed by the sample.
-
A high-speed, sensitive detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), is used to detect the emitted photons.
-
The TCSPC electronics measure the time delay between the excitation pulse and the detected photon.[13]
-
-
Sample Preparation: Prepare a dilute solution of the sample to avoid aggregation and inner filter effects. The concentration should be adjusted to ensure that the photon detection rate is a small fraction (typically <5%) of the laser repetition rate to prevent pulse pile-up.
-
Instrument Response Function (IRF) Measurement: The IRF represents the temporal profile of the excitation source and the response of the detection system. It is measured by replacing the fluorescent sample with a light-scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[13]
-
Fluorescence Decay Measurement: The fluorescence decay of the sample is recorded over a sufficient time to capture the entire decay profile.
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Specialized software is used to perform an iterative deconvolution of the IRF from the measured decay data.
-
The deconvoluted decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the intensity at time t=0 and τ is the fluorescence lifetime.
-
Conclusion
This compound holds significant promise as a fluorescent probe for elucidating biological processes. Its photophysical properties, particularly its quantum yield and fluorescence lifetime, are critical determinants of its performance. While direct literature values are scarce due to the profound influence of the local environment, this guide provides a robust comparative framework and detailed, field-proven experimental protocols for the comprehensive characterization of this and other novel fluorophores. By diligently applying these methodologies, researchers can unlock the full potential of these sensitive molecular reporters in their scientific investigations.
References
-
TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments. (2023, June 28). Retrieved from [Link]
-
Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD - HORIBA. Retrieved from [Link]
-
Time-Correlated Single Photon Counting (TCSPC) technique is used to measure the fluorescence lifetime of compounds in specific e. Retrieved from [Link]
-
Fluorescence Lifetime Imaging (FLIM) And Time Correlated Single Photon Counting (TCSPC) | Labcompare.com. Retrieved from [Link]
-
What is Time Correlated Single Photon Counting? (2025, February 25). Retrieved from [Link]
-
Resch-Genger, U., Rurack, K., & Hoffmann, K. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(3), 515–528. Retrieved from [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
-
Crouzel, F., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials, 4(7), 1237-1247. Retrieved from [Link]
-
Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. Retrieved from [Link]
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Retrieved from [Link]
-
Organic fluorescent probes characteristics. Fluorescence quantum yield... - ResearchGate. Retrieved from [Link]
-
Quantum yield - Wikipedia. Retrieved from [Link]
-
de Almeida, D. R. Q., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 23(7), 1640. Retrieved from [Link]
-
Okamoto, H., et al. (2012). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 11(5), 896-904. Retrieved from [Link]
-
Sun, X., Wen, Z. C., & Jiang, Y. B. (2007). Influence of N-substituent and solvent on internal conversion in 1-aminonaphthalenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 220-224. Retrieved from [Link]
-
Al-Asadi, M. J. (2011). Effect of Solvent Polarity on Quantum Yield of (1-Naphtylamine) Molecule. Journal of Al-Nahrain University, 14(3), 103-108. Retrieved from [Link]
-
Leite, A., et al. (2020). Solvent effects on the 1La and 1Lb transition energies for naphthalene and 1-aminonaphthalenes. Dyes and Pigments, 173, 107933. Retrieved from [Link]
-
Polanyi, J. C., & Shizuka, H. (1980). Kinetic analysis of the abnormal fluorimetric titration behaviour of naphthylamines. The Journal of Physical Chemistry, 84(15), 1981-1986. Retrieved from [Link]
-
N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE) - OSHA. Retrieved from [Link]
-
N-Phenylnaphthalen-1-amine - Wikipedia. Retrieved from [Link]
-
Wimmer, A., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(3), 1-10. Retrieved from [Link]
-
Slanina, T., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5133-5147. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. edinst.com [edinst.com]
- 14. horiba.com [horiba.com]
- 15. sssc.usask.ca [sssc.usask.ca]
- 16. labcompare.com [labcompare.com]
- 17. photon-force.com [photon-force.com]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for N-Methyl-N-phenylnaphthalen-1-amine Analysis
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of N-Methyl-N-phenylnaphthalen-1-amine. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for the cross-validation of results, ensuring the generation of robust and reliable data.
The Analytical Imperative: Why Methodical Scrutiny of this compound Matters
This compound and its analogues are significant in various industrial applications, including as antioxidants in rubber processing and as intermediates in the synthesis of dyes.[1] The presence and quantity of such compounds in materials or as potential impurities in pharmaceutical products necessitate validated analytical methods to ensure product quality, safety, and regulatory compliance. The choice between a workhorse technique like HPLC-UV and a more definitive method like LC-MS depends on the specific analytical challenge, including required sensitivity, selectivity, and the complexity of the sample matrix.
Comparative Performance: A Head-to-Head Analysis
The decision to employ HPLC-UV versus LC-MS often hinges on a trade-off between speed, cost, and the level of analytical detail required. While HPLC-UV is a robust and cost-effective method suitable for routine analysis in relatively clean matrices, LC-MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and identification in complex samples.[2][3]
| Performance Metric | HPLC-UV | LC-MS/MS | Causality and Rationale |
| Linearity (R²) | > 0.998 | > 0.999 | Both techniques can achieve excellent linearity. LC-MS/MS often demonstrates a wider linear dynamic range due to its higher sensitivity and specificity. |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | The mass spectrometer's ability to selectively monitor a specific mass-to-charge ratio significantly reduces background noise, leading to much lower detection limits compared to the less specific UV detection.[2][4] |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | Similar to LOD, the enhanced selectivity of MS allows for reliable quantification at much lower concentrations. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% | Both methods can be highly accurate with proper validation. The specificity of LC-MS/MS can sometimes lead to slightly better accuracy by minimizing interferences from matrix components. |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | HPLC-UV systems are often highly reproducible for routine assays. The complexity of the LC-MS/MS system can sometimes introduce slightly higher variability, though well within acceptable limits for bioanalytical assays.[5] |
| Selectivity | Moderate | High | UV detection relies on the analyte's ability to absorb light at a specific wavelength, which can be prone to interference from co-eluting compounds with similar chromophores.[3][6] Mass spectrometry provides structural information based on the mass-to-charge ratio, offering a much higher degree of certainty in identification.[3][4] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating best practices for analytical method development and validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a robust method for the quantification of this compound in a relatively clean sample matrix.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for non-polar compounds like this compound.
- Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v). This composition provides a good balance of elution strength and peak shape.
- Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- Injection Volume: 10 µL.
- UV Detection: 254 nm. A common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used to assess peak purity.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
- Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
- Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.
1. Sample Preparation:
- Prepare stock solutions and calibration standards as described for the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
- For complex matrices (e.g., biological fluids), a sample extraction step such as protein precipitation or solid-phase extraction (SPE) will be necessary to remove interferences.[13][14]
- Spike an internal standard (e.g., a deuterated analog of the analyte) into all samples, standards, and QCs to correct for matrix effects and variations in instrument response.
2. LC-MS/MS Conditions:
- LC System: A UHPLC system is preferred for better resolution and faster analysis times.
- Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for UHPLC.
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid aids in the ionization of the analyte.
- Gradient Program: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min. A typical flow rate for a 2.1 mm ID column.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is well-suited for polar and semi-polar compounds.
- MRM Transitions:
- This compound: Precursor ion (Q1) -> Product ion (Q3). The specific masses would be determined by direct infusion of a standard solution. For N-phenylnaphthalen-1-amine (a related compound), the molecular weight is 219.28 g/mol .[15]
- Internal Standard: Precursor ion (Q1) -> Product ion (Q3).
- Optimize collision energy and other MS parameters to maximize signal intensity.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Perform a weighted linear regression (e.g., 1/x²) to account for heteroscedasticity often observed in bioanalytical data.
- Quantify the analyte in unknown samples using the calibration curve.
Visualizing the Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Cross-Validation: Bridging the Methodologies
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[16][17] This is particularly important when transferring a method between laboratories or when one method (e.g., HPLC-UV) is used for routine screening and another (e.g., LC-MS/MS) is used for confirmation or for more demanding applications.
The process involves analyzing the same set of samples using both methodologies and comparing the results. The acceptance criteria for the comparison should be pre-defined in a validation protocol.
Caption: Logical workflow for the cross-validation of two analytical methods.
Acceptance Criteria for Cross-Validation
A common approach for comparing the quantitative results from two methods is to calculate the percentage difference for each sample:
% Difference = [(Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)] * 100
The acceptance criterion is typically that the percentage difference for at least two-thirds of the samples should be within ±20%.
Conclusion: A Symbiotic Approach to Analytical Certainty
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. HPLC-UV provides a reliable and cost-effective solution for routine quantification in simpler matrices. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it indispensable for trace-level analysis, analysis in complex matrices, and for unambiguous identification.
A thorough cross-validation of these methods, as detailed in this guide, ensures data integrity and provides a high degree of confidence in the analytical results, regardless of the technique employed. This rigorous approach is a cornerstone of good scientific practice and is essential for meeting the stringent requirements of the pharmaceutical and other regulated industries.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
-
Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
BioPharm International. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
-
Aijiren. (2025). HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique. [Link]
-
Occupational Safety and Health Administration. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). [Link]
-
ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]
-
IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
mzCloud. (2016). N Phenyl 1 naphthylamine. [Link]
-
National Center for Biotechnology Information. (2015). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
-
National Center for Biotechnology Information. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. [Link]
-
National Institute of Standards and Technology. 1-Naphthalenamine, N-phenyl-. [Link]
-
SIELC Technologies. (2018). N-Phenyl-1-naphthylamine. [Link]
-
ResearchGate. (2025). Determination of N-phenyl-?-naphthylamine in synthetic oil by high-performance liquid chromatography. [Link]
-
National Institute of Standards and Technology. 1-Naphthalenamine, N-phenyl-. [Link]
-
Wikipedia. N-Phenylnaphthalen-1-amine. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. microsaic.com [microsaic.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. biopharminternational.com [biopharminternational.com]
- 13. tecan.com [tecan.com]
- 14. nebiolab.com [nebiolab.com]
- 15. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]
- 16. pharmaguru.co [pharmaguru.co]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
